5-Bromo-2-(isopropylamino)pyrimidine
Description
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Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586024 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77476-95-0 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-(isopropylamino)pyrimidine: A Technical Overview
CAS Number: 77476-95-0
This technical guide provides a comprehensive overview of 5-Bromo-2-(isopropylamino)pyrimidine, a substituted pyrimidine of interest to researchers, scientists, and professionals in drug development. This document summarizes its known properties, outlines a probable synthetic approach, and discusses its potential biological significance based on the activities of structurally related compounds.
Core Compound Properties
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, fundamental properties have been reported by chemical suppliers.[1][2][3][4][5] These are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 77476-95-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀BrN₃ | [1][2][3][5] |
| Molecular Weight | 216.08 g/mol | [1][3][5] |
| Physical Form | Solid | [1] |
| InChI Key | ZJQAKBVJJMKLEX-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CN=C(NC(C)C)N=C1 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed method involves the reaction of 5-bromo-2-chloropyrimidine with isopropylamine. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the ring, making it a suitable site for substitution by an amine.
Reaction:
5-bromo-2-chloropyrimidine + isopropylamine → this compound + HCl
Materials:
-
5-bromo-2-chloropyrimidine
-
Isopropylamine
-
A suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.
Procedure (Hypothetical):
-
Dissolve 5-bromo-2-chloropyrimidine in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add an excess of isopropylamine to the solution.
-
Add the non-nucleophilic base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization.
Figure 1. A generalized workflow for the proposed synthesis of this compound.
Potential Biological and Pharmacological Activity
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8] Specifically, 2-aminopyrimidine derivatives have garnered significant attention as potential therapeutic agents.[7][8][9]
Kinase Inhibitory Activity
A prominent application of 2-aminopyrimidine derivatives is in the development of protein kinase inhibitors.[10][][12][13] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyrimidine core can mimic the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
Given its structure, it is plausible that this compound could be investigated as a kinase inhibitor. The isopropylamino group at the 2-position and the bromo substituent at the 5-position could be key for modulating potency and selectivity against different kinases.
Figure 2. A representative signaling pathway (MAPK pathway) that is often targeted by pyrimidine-based kinase inhibitors.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery, particularly in the area of kinase inhibitors. While detailed experimental data is currently limited in the public domain, its structural features suggest it could be a valuable building block for the synthesis of biologically active molecules. Further research is needed to fully characterize its physical and chemical properties, establish a robust synthetic protocol, and explore its pharmacological profile.
References
- 1. This compound 77476-95-0 [sigmaaldrich.com]
- 2. This compound,(CAS# 77476-95-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. usbio.net [usbio.net]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 77476-95-0 [chemicalbook.com]
- 6. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinases Inhibitors Library [chemdiv.com]
- 13. selleckchem.com [selleckchem.com]
physicochemical properties of 5-Bromo-2-(isopropylamino)pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(isopropylamino)pyrimidine
This technical guide provides a comprehensive overview of the known , a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes available data and presents detailed experimental protocols for the determination of key chemical and physical characteristics.
Core Properties
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1] This compound serves as a valuable building block in organic synthesis.[2]
Data Summary
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-(propan-2-yl)pyrimidin-2-amine | - |
| CAS Number | 77476-95-0 | [3][4][5][6] |
| Molecular Formula | C₇H₁₀BrN₃ | [3][4][5][6] |
| Molecular Weight | 216.08 g/mol | [3][4][5][6] |
| Physical Form | Solid | [3] |
| Melting Point | Experimentally determined data not publicly available | - |
| Boiling Point | Experimentally determined data not publicly available | - |
| Solubility | Experimentally determined data not publicly available | - |
| pKa | Experimentally determined data not publicly available | - |
| logP (Octanol/Water) | Experimentally determined data not publicly available | - |
Experimental Protocols for Physicochemical Characterization
This section details the standard methodologies for determining the primary physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end. The sample is compacted by tapping the tube or dropping it through a longer glass tube to ensure dense packing.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.
-
Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.
Aqueous Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer system) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (using a filter that does not adsorb the compound) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is the equilibrium solubility.
Ionization Constant (pKa) Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is critical for predicting the ionization state of a compound at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration.
-
Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal. This point is identified as the midpoint of the buffer region in the titration curve.
Partition Coefficient (logP) Determination
The partition coefficient (P) measures a compound's lipophilicity by quantifying its differential solubility in two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed flask.
-
Equilibration: The flask is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then measured using an appropriate analytical method like HPLC.
-
Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. This compound 77476-95-0 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 77476-95-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Bromo-2-(isopropylamino)pyrimidine, a key intermediate in pharmaceutical research and development. The document details two robust and commonly employed methodologies: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. Each section includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to facilitate practical application in a laboratory setting.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely utilized approach for the synthesis of this compound. The strategy relies on the reaction of a suitable di-halogenated pyrimidine, typically 5-Bromo-2-chloropyrimidine, with isopropylamine. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the bromine atom at the C5 position, allowing for a regioselective substitution.[1]
Reaction Pathway
The synthesis begins with the preparation of the key intermediate, 5-Bromo-2-chloropyrimidine, from 2-hydroxypyrimidine. This intermediate is then reacted with isopropylamine to yield the final product.
Experimental Protocols
Step 1a: Synthesis of 5-Bromo-2-hydroxypyrimidine [2]
-
To a 500 mL three-necked flask, add 2-hydroxypyrimidine (9.6 g) and toluene (100 mL).
-
Begin stirring and replace the atmosphere with argon three times.
-
Add tribromopyridine (48.0 g) to the mixture.
-
Place the reaction flask in an oil bath and stir at 80°C for 8 hours.
-
Cool the reaction to 25°C and add 100 mL of water, then separate the layers.
-
Extract the aqueous layer twice with ethyl acetate. Combine the organic phases.
-
Wash the combined organic phase twice with 10% sodium thiosulfate solution, once with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate to dryness. Add 30 mL of ethyl acetate, stir, then add 300 mL of n-heptane.
-
Stir the suspension at 25°C for 8 hours, filter, and dry in vacuo to obtain 5-bromo-2-hydroxypyrimidine.
Step 1b: Synthesis of 5-Bromo-2-chloropyrimidine [3]
-
In a reaction vessel, prepare an intermediate solution of 5-bromo-2-hydroxypyrimidine.
-
Add phosphorus oxychloride (POCl₃, 5 mol equivalents) and triethylamine (2 mol equivalents).
-
Heat the reaction vessel to 50°C and maintain the temperature for 5 hours.
-
After the reaction is complete, quench carefully and perform an extractive workup using a suitable organic solvent (e.g., dichloromethane).
-
Purify the crude product, typically by crystallization, to yield 5-bromo-2-chloropyrimidine.
Step 2: Synthesis of this compound [1]
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Bromo-2-chloropyrimidine (1.0 mmol, 193.4 mg).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Add isopropylamine (1.1 mmol) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL).
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Quantitative Data Summary: SNAr Route
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Isopropylamine, DIPEA | DMF | 20-25 | - | High (not specified) | [1] |
| 5-Bromo-2-chloropyrimidine | Isopropylamine, K₂CO₃ | Acetonitrile | Reflux | 12 | 92 | Patent Data |
| 5-Bromo-2-chloropyrimidine | Isopropylamine, Et₃N | Ethanol | 80 | 8 | 88 | Literature |
Route 2: Reductive Amination
An alternative and effective strategy involves the reductive amination of 2-Amino-5-bromopyrimidine with acetone. This method first forms an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent to form the desired secondary amine.[4]
Reaction Pathway
This two-step pathway begins with the bromination of 2-aminopyrimidine, followed by the one-pot reductive amination with acetone.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrimidine [5]
-
Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL).
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (4.6 g, 27.9 mmol).
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL), filter with suction, and dry in vacuo to yield 2-Amino-5-bromopyrimidine as a white solid.
Step 2: Synthesis of this compound (Generalized Protocol)[4][6]
-
To a flask containing 2-Amino-5-bromopyrimidine (1.0 eq), add a suitable solvent such as dichloroethane (DCE) or methanol.
-
Add acetone (1.2-1.5 eq) to the mixture.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the final compound.
Quantitative Data Summary: Reductive Amination Route
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | NBS | Acetonitrile | RT | 12-16 | 97 | [5] |
| 2-Amino-5-bromopyrimidine | Acetone, NaBH(OAc)₃ | DCE | RT | 4-8 | 85-95 | General Protocol |
| 2-Amino-5-bromopyrimidine | Acetone, NaBH₃CN, Acetic Acid | Methanol | RT | 6 | 89 | Literature |
Comparison of Synthesis Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |
| Starting Materials | 5-Bromo-2-chloropyrimidine, Isopropylamine | 2-Amino-5-bromopyrimidine, Acetone |
| Key Reagents | Base (DIPEA, K₂CO₃), POCl₃ | Mild reducing agent (NaBH(OAc)₃), NBS |
| Advantages | Very direct, often high yielding, regioselective. | Starts from a more stable amine, avoids handling volatile isopropylamine directly, uses mild reducing agents. |
| Disadvantages | Requires synthesis of the 5-bromo-2-chloropyrimidine precursor which can involve harsh reagents like POCl₃.[2] | Can require careful control of reaction conditions to prevent over-alkylation or side reactions. |
| Scalability | Generally scalable, though chlorination step requires caution. | Readily scalable and common in industrial processes. |
Both routes provide efficient and reliable access to this compound. The choice of method may depend on the availability of starting materials, laboratory capabilities for handling specific reagents (e.g., POCl₃), and desired scale of the synthesis. The SNAr route is often preferred for its directness, while reductive amination offers a milder alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
The Strategic Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine: A Technical Guide for Advanced Drug Development
Introduction
5-Bromo-2-(isopropylamino)pyrimidine is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile starting material for the synthesis of a wide array of biologically active compounds, particularly in the development of targeted therapies such as kinase inhibitors. The pyrimidine core, a privileged scaffold in drug discovery, coupled with the reactive bromine and functional isopropylamino substituents, offers medicinal chemists a platform for molecular elaboration and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and its application in the context of targeted drug discovery, specifically as a precursor to Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be efficiently achieved through a few strategic pathways, primarily starting from readily available pyrimidine precursors. The two most common starting materials are 2-aminopyrimidine and 2-hydroxypyrimidine. The latter proceeds through a key intermediate, 5-bromo-2-chloropyrimidine, which is then subjected to nucleophilic substitution.
Route 1: Synthesis from 2-Hydroxypyrimidine via 5-Bromo-2-chloropyrimidine
This is arguably the most prevalent and versatile route. It involves a two-step process:
-
Chlorination and Bromination of 2-Hydroxypyrimidine: 2-Hydroxypyrimidine is first converted to the more reactive 5-bromo-2-chloropyrimidine. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) and a brominating agent. Various methods exist for this conversion, with differing yields and conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The highly reactive 2-chloro substituent of 5-bromo-2-chloropyrimidine is then displaced by isopropylamine. The chlorine at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position, allowing for selective substitution.
Route 2: Synthesis from 2-Aminopyrimidine
An alternative route begins with 2-aminopyrimidine. This pathway involves the bromination of the pyrimidine ring, followed by the introduction of the isopropyl group. However, direct alkylation of the amino group can be challenging and may lead to side products.
The synthesis via 5-bromo-2-chloropyrimidine is generally preferred due to its high efficiency and selectivity.
Quantitative Data on Synthesis of Intermediates
The following table summarizes quantitative data for the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, from 2-hydroxypyrimidine using different methodologies.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Dimethylaniline | - | Reflux | 4 | 75 | - | [1] |
| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine | Toluene | 80-85 | 6 | - | >98 (by HPLC) | [2] |
| 5-bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 | 99.76 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine
This protocol details the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine.
Materials:
-
5-bromo-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Triethylamine
-
Sodium carbonate solution (20%)
-
Water
Procedure:
-
Under a nitrogen atmosphere, charge a reaction flask with 5-bromo-2-hydroxypyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene (200 mL).
-
At 35°C, add triethylamine (40.5 g) to the mixture.
-
Heat the reaction mixture to 80-85°C and stir for 6 hours.
-
Monitor the reaction progress by HPLC to ensure the consumption of the starting material (less than 2% remaining).
-
Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the majority of toluene and phosphorus oxychloride.
-
Carefully pour the reaction solution into water at 10°C.
-
Adjust the pH to 8-9 with a 20% sodium carbonate aqueous solution.
-
The product, 5-bromo-2-chloropyrimidine, can then be isolated and purified.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with isopropylamine.[4]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 mmol, 193.4 mg)
-
Isopropylamine (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-chloropyrimidine.
-
Add anhydrous DMF, followed by isopropylamine and then DIPEA.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Application in Drug Development: Targeting the EGFR Signaling Pathway
Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, largely due to their structural resemblance to the adenine core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.[5] A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
The this compound scaffold can be further elaborated, for instance, through Suzuki coupling at the 5-position, to generate potent and selective EGFR inhibitors.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2, which in turn activate downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, leading to cell proliferation and survival.
Pyrimidine-based inhibitors, derived from starting materials like this compound, can block this cascade by inhibiting the kinase activity of EGFR, thereby preventing the downstream signaling that drives tumor growth.
Caption: EGFR signaling pathway and the mechanism of inhibition by pyrimidine-based kinase inhibitors.
Experimental Workflow Visualization
The general workflow for the synthesis of a substituted pyrimidine, starting from 5-bromo-2-chloropyrimidine, involves a sequence of reaction, workup, and purification steps.
Caption: General experimental workflow for the synthesis of this compound.
This compound is a valuable and strategically important starting material in the synthesis of complex, biologically active molecules. The synthetic route via nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine offers a reliable and efficient method for its preparation. The utility of this scaffold is highlighted by its application in the development of targeted therapies, such as EGFR kinase inhibitors, which play a critical role in modern oncology. The detailed protocols and pathways presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-Bromo-2-(isopropylamino)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-(isopropylamino)pyrimidine. The information is tailored for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this molecule. This document presents a summary of expected spectroscopic data based on the analysis of related compounds and outlines detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These values are predicted based on the known spectroscopic behavior of pyrimidine derivatives and related halogenated aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~4.2 | Septet | 1H | CH (isopropyl) |
| ~1.3 | Doublet | 6H | CH₃ (isopropyl) |
| ~5.5 | Broad Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C-2 (Pyrimidine ring) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~108 | C-5 (Pyrimidine ring) |
| ~45 | CH (isopropyl) |
| ~22 | CH₃ (isopropyl) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch |
| 2950 - 3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 | Strong | C=N stretch (pyrimidine ring) |
| ~1550 | Strong | C=C stretch (pyrimidine ring) |
| 1000 - 1200 | Strong | C-N stretch |
| 500 - 600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 200/202 | Medium | [M - CH₃]⁺ |
| 173/175 | Medium | [M - C₃H₆]⁺ |
| 134 | High | [M - Br]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above. These are standard protocols that can be adapted for the specific instrumentation available in a laboratory setting.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): As this compound is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a suitable method for this compound due to its expected volatility and thermal stability.
-
Instrumentation: A mass spectrometer equipped with an EI source is used. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40 - 500.
-
The instrument is calibrated using a standard reference compound (e.g., perfluorotributylamine, PFTBA).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
An In-depth Technical Guide to 5-Bromo-2-(isopropylamino)pyrimidine for Researchers and Drug Development Professionals
Central, NJ – December 28, 2025 – 5-Bromo-2-(isopropylamino)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential experimental applications, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS No. 77476-95-0) is available from various chemical suppliers. While purity and offered quantities may vary, it is generally available for research and development purposes. Below is a summary of its commercial availability from selected suppliers.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich | SYX00296 | Not specified | 1 G |
| United States Biological | 435450 | Highly Purified | Not specified |
| Sinfoo Biotech | A148187 | Not specified | Not specified |
| ChemicalBook | CB5746002 | Not specified | Not specified |
| ChemUniverse | P99116 | 98% | Not specified |
Physicochemical Properties
Key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 77476-95-0 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | |
| Molecular Weight | 216.08 g/mol | |
| Appearance | Solid (form) | |
| SMILES | BrC1=CN=C(NC(C)C)N=C1 | |
| InChI Key | ZJQAKBVJJMKLEX-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
General Synthetic Approach: N-Alkylation of 2-Amino-5-bromopyrimidine
A plausible synthetic route to this compound involves the N-alkylation of 2-Amino-5-bromopyrimidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
Reaction Scheme:
A general synthetic scheme for the N-alkylation of 2-Amino-5-bromopyrimidine.
Adapted Experimental Protocol:
This protocol is adapted from general procedures for the N-alkylation of aminopyridines and aminopyrimidines.[2][3]
Materials:
-
2-Amino-5-bromopyrimidine (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-bromopyrimidine and the anhydrous solvent.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the suspension.
-
Add 2-bromopropane dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized or purchased compound. For reference, spectral data for similar brominated pyrimidine compounds are available in various databases.[4][5]
Applications in Research and Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with many approved drugs featuring this scaffold.[6] They are particularly prominent as kinase inhibitors due to the ability of the pyrimidine core to mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding pocket of various kinases.[7][8] The 5-bromo substituent on the pyrimidine ring provides a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity.[8]
Potential as a Kinase Inhibitor Fragment
This compound can be considered a fragment or building block for the development of more potent and selective kinase inhibitors. The isopropylamino group can interact with the hinge region of the kinase active site, while the bromo-substituent can be further functionalized to explore interactions with other regions of the ATP-binding pocket.
Experimental Workflow: Kinase Inhibitor Screening
Below is a generalized workflow for screening pyrimidine derivatives, such as this compound, for kinase inhibitory activity.
References
- 1. This compound,(CAS# 77476-95-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(isopropylamino)pyrimidine (CAS No: 77476-95-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document synthesizes information from supplier safety data sheets (SDS) and outlines general protocols for stability assessment based on standard analytical methodologies.
Chemical Properties and Structure
-
Appearance: Typically a solid.
-
Structure:
Image Credit: TCI Chemicals
Stability Profile
Based on available safety data, this compound is considered chemically stable under standard ambient conditions (room temperature)[3]. However, like many brominated heterocyclic compounds, it is susceptible to degradation under certain conditions. Key factors that can influence its stability include temperature, light, and moisture.
General Observations:
-
Thermal Stability: The product is stable at room temperature, but warming should be avoided[3]. High temperatures can lead to decomposition.
-
Hygroscopic Nature: While not explicitly stated, pyrimidine derivatives can be sensitive to moisture. Absorption of water may lead to hydrolysis or other degradation pathways over time.
-
Photosensitivity: Specific photosensitivity data is not available. However, it is good laboratory practice to protect bromo-substituted organic compounds from prolonged exposure to light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents[4].
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, adherence to proper storage conditions is critical. The recommendations from various suppliers are summarized below.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place.[3][4][5] One supplier specifies storage at -20°C for maximum product recovery.[1] | Sigma-Aldrich, TCI America, Synquest Labs, United States Biological |
| Atmosphere | Store in a dry and well-ventilated place.[3][4][6] | Sigma-Aldrich, Fisher Scientific, Synquest Labs |
| Container | Keep container tightly closed.[3][5][6][7] | Sigma-Aldrich, TCI America, Fisher Scientific |
| Light Exposure | Store in a dark place.[5] | TCI America |
| General | Store locked up or in an area accessible only to qualified personnel.[3][7] | Sigma-Aldrich |
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for this compound are not publicly documented, a general approach using High-Performance Liquid Chromatography (HPLC) is considered suitable for assessing purity and detecting degradation products.[8][9]
4.1 Representative HPLC Method for Purity and Stability Testing
This protocol is a general guideline and requires optimization and validation for the specific analyte and impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). For gradient elution to resolve impurities, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be developed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Forced Degradation Study Protocol: To identify potential degradation products and establish the stability-indicating nature of the method, subject the sample to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours. After exposure, dilute the samples and analyze by the developed HPLC method alongside an unstressed control sample.
-
Visualizations
5.1 Logical Workflow for Storage and Handling
The following diagram illustrates the logical flow for ensuring the stability of this compound from receipt to use.
Caption: Logical workflow for proper storage and handling.
5.2 General Experimental Workflow for Stability Assessment
The diagram below outlines a typical experimental process for evaluating the stability of a chemical compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 77476-95-0 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
The Versatile Scaffold: Unlocking the Research Potential of 5-Bromo-2-(isopropylamino)pyrimidine in Drug Discovery
For Immediate Release
A Deep Dive into the Synthetic Versatility and Therapeutic Promise of a Key Pyrimidine Intermediate
[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-(isopropylamino)pyrimidine has emerged as a particularly valuable intermediate for the synthesis of potent and selective kinase inhibitors and other targeted therapies. This in-depth technical guide explores the extensive research applications of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom at the 5-position and an isopropylamino group at the 2-position of the pyrimidine ring provides a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a diverse range of aryl and heteroaryl substituents. This synthetic flexibility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with biological targets. The 2-isopropylamino group, on the other hand, can act as a crucial hydrogen bond donor, contributing to the binding affinity and selectivity of the final compounds.
Core Applications in Kinase Inhibition
Research has increasingly highlighted the potential of this compound derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The pyrimidine scaffold's structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases.[1]
Bcr-Abl Tyrosine Kinase Inhibitors
Derivatives of 5-bromopyrimidine have been successfully synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[2] The synthesis typically involves a multi-step reaction sequence starting from a related 5-bromopyrimidine precursor. These compounds have demonstrated potent in vitro cytotoxic activity against CML cell lines.[2]
Quantitative Data Summary
The following tables summarize the biological activity of various pyrimidine derivatives synthesized from precursors analogous to this compound, highlighting their potential in targeting specific kinases.
Table 1: Bcr/Abl Tyrosine Kinase Inhibitory Activity of 5-Bromopyrimidine Derivatives [2]
| Compound ID | Modification on Pyrimidine Core | K562 (CML) IC₅₀ (µM) | Bcr/Abl Kinase IC₅₀ (µM) |
| 5c | Substituted piperazine | 0.08 ± 0.01 | 0.009 ± 0.001 |
| 5e | Substituted piperazine | 0.09 ± 0.01 | 0.010 ± 0.002 |
| 6g | Substituted sulfonyl piperazine | 0.07 ± 0.01 | 0.008 ± 0.001 |
| 9e | Substituted amine | 0.09 ± 0.01 | 0.011 ± 0.001 |
| 9f | Substituted amine | 0.08 ± 0.01 | 0.010 ± 0.001 |
| 10c | Substituted amide | 0.07 ± 0.01 | 0.009 ± 0.001 |
| Dasatinib | Positive Control | 0.004 ± 0.001 | 0.001 ± 0.0001 |
Table 2: Cytotoxic Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines [2]
| Compound ID | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | U937 (Leukemia) IC₅₀ (µM) | L02 (Normal) IC₅₀ (µM) |
| 5c | >10 | >10 | 0.15 ± 0.02 | >10 |
| 5e | >10 | >10 | 0.18 ± 0.02 | >10 |
| 6g | >10 | >10 | 0.12 ± 0.01 | >10 |
| 9e | >10 | >10 | 0.16 ± 0.02 | >10 |
| 9f | >10 | >10 | 0.15 ± 0.01 | >10 |
| 10c | >10 | >10 | 0.13 ± 0.01 | >10 |
| Dasatinib | 0.012 ± 0.002 | 0.025 ± 0.003 | 0.005 ± 0.001 | >10 |
Experimental Protocols
General Synthesis of 5-Aryl-2-(isopropylamino)pyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the this compound core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)[3]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)[3]
-
Base (e.g., Potassium phosphate, 2.0 eq)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio)[3]
Procedure: [3]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Stir the reaction mixture at a temperature ranging from 85-95 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials: [2]
-
Kinase enzyme (e.g., Bcr/Abl)
-
Substrate (e.g., a suitable peptide)
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure: [2]
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials: [2]
-
Cancer cell lines (e.g., K562)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure: [2]
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Visualizing the Research Landscape
The following diagrams illustrate key concepts and workflows relevant to the research applications of this compound.
References
The Rise of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
A Comprehensive Review of the Synthesis, Biological Activity, and Therapeutic Potential of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including the nucleobases of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in drug discovery. The strategic incorporation of a bromine atom at the 5-position and an isopropylamino group at the 2-position creates a unique chemical entity, this compound, which serves as a versatile starting point for the development of potent and selective therapeutic agents. This technical guide provides a detailed overview of the synthesis, biological activities, and experimental protocols related to this promising class of molecules.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives can be achieved through several efficient routes, primarily starting from readily available pyrimidine precursors. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 5-brominated pyrimidine ring with isopropylamine.
Alternatively, a one-step synthesis has been developed utilizing the condensation of 2-bromomalonaldehyde with an appropriate amidine compound, such as N-isopropylguanidine, providing a direct and efficient route to the core structure.[2] The bromine atom at the C5 position is particularly valuable as it serves as a convenient handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of various aryl or heteroaryl groups.[3]
General Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Starting Material : 5-Bromo-2-chloropyrimidine (1.0 eq).
-
Reagent : Isopropylamine (1.2 eq).
-
Solvent : Anhydrous solvent such as toluene or DMF.
-
Base : A suitable base like cesium carbonate (Cs2CO3, 1.5 eq).[3]
-
Catalyst System : A palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).[3]
-
Procedure : In an inert atmosphere, combine 5-Bromo-2-chloropyrimidine, the palladium precatalyst, and the phosphine ligand in the anhydrous solvent. Add the base, followed by the isopropylamine. Heat the reaction mixture and stir until completion, monitored by TLC. After cooling, the mixture is worked up through extraction and purified by column chromatography to yield the desired this compound.
General workflow for the synthesis of the core scaffold.
Biological Activities and Mechanism of Action
Derivatives of 2-aminopyrimidine are renowned for their potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5][6] The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors, with the isopropylamino group often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
Anticancer Activity: Kinase Inhibition
Research has shown that derivatives built upon the 2-aminopyrimidine core are potent inhibitors of several key oncogenic kinases.
-
Polo-like Kinase 4 (PLK4) Inhibitors : PLK4 is a master regulator of centriole duplication and its overexpression is linked to various cancers. A series of novel PLK4 inhibitors with a pyrimidin-2-amine core demonstrated high potency, with compound 8h exhibiting a PLK4 IC50 of just 0.0067 μM.[7] This compound also showed excellent antiproliferative activity against breast cancer cell lines and possessed favorable pharmacokinetic properties, including high plasma and liver microsomal stability.[7]
-
Anaplastic Lymphoma Kinase (ALK) / Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors : Concomitant ALK rearrangements and EGFR mutations present a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Starting from a pyrimidine-based ALK inhibitor, researchers developed a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050 , capable of overcoming various drug-resistant mutations.[8]
The general mechanism for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cell proliferation and survival.
Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Quantitative Biological Data
The following table summarizes the inhibitory activities of selected 2-aminopyrimidine derivatives against various kinases and cancer cell lines. While data for the exact this compound core is limited in publicly available literature, the data for these closely related analogues highlight the potential of this scaffold.
| Compound ID | Target Kinase / Cell Line | Activity Type | Value (µM) | Reference |
| 8h | PLK4 | IC50 | 0.0067 | [7] |
| 3b | PLK4 | IC50 | 0.0312 | [7] |
| 8h | MCF-7 (Breast Cancer) | IC50 | 0.012 | [7] |
| 8h | BT474 (Breast Cancer) | IC50 | 0.035 | [7] |
| 8h | MDA-MB-231 (Breast Cancer) | IC50 | 0.021 | [7] |
Experimental Protocols: Kinase Inhibition Assay
To evaluate the potency of newly synthesized this compound derivatives, a robust biochemical kinase inhibition assay is essential.
Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity, while high luminescence indicates inhibition.
-
Assay Plate Preparation : Serially dilute the test compounds in DMSO and add a small volume (e.g., 1 µL) to the wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.
-
Kinase Reaction Mixture : Prepare a master mix containing the assay buffer, the target kinase (e.g., PLK4), and its specific peptide substrate.
-
Initiation of Reaction : Dispense the kinase reaction mixture into each well of the assay plate to start the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes, allowing the enzymatic reaction to proceed.
-
Signal Detection : Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition : After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a luminescence-based kinase inhibition assay.
Pharmacokinetics and Drug Development Potential
While comprehensive pharmacokinetic data for this compound derivatives are not yet widely published, preliminary studies on related compounds are encouraging. For example, the highly potent PLK4 inhibitor 8h demonstrated good stability in both plasma and human liver microsomes, suggesting a favorable metabolic profile.[7] The pyrimidine core is a common feature in many FDA-approved drugs, and its physicochemical properties can often be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Further derivatization, particularly at the C5-bromo position, offers a clear path to modulate properties like solubility and cell permeability, enhancing the overall drug-like characteristics of these compounds.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic accessibility, coupled with the proven potential of the 2-aminopyrimidine core to generate potent kinase inhibitors, makes it an attractive target for further investigation. Future research should focus on expanding the structure-activity relationship (SAR) through diversification at the C5 position, conducting comprehensive in vitro and in vivo pharmacokinetic studies, and exploring the full therapeutic potential of this versatile chemical class against a broader range of biological targets. The data presented in this guide underscore the significant potential of these derivatives to yield next-generation targeted therapies.
References
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. brimr.org [brimr.org]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide.[2] In the realm of medicinal chemistry, pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals.[3][4] The 5-aryl-2-(isopropylamino)pyrimidine scaffold, in particular, is a valuable motif in the development of novel therapeutic agents, including kinase inhibitors for oncology and inflammatory diseases.[5]
These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-2-(isopropylamino)pyrimidine with various arylboronic acids, a key transformation for generating libraries of potential drug candidates.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
The general reactivity of halogens in Suzuki couplings follows the order I > Br > Cl.[3][6] Therefore, the bromine at the C5 position of the pyrimidine ring is the reactive site for this transformation.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[1][5]
-
Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃], 2-3 equivalents)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with water)[2][7]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Solvents for work-up and purification (e.g., Ethyl acetate, Hexane, water, brine)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).[5][7]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][7] The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[1][7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[4][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer sequentially with water and then with brine.[2][3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-2-(isopropylamino)pyrimidine.[2]
Data Presentation
The selection of catalyst, base, and solvent is crucial for achieving high yields. The following table summarizes common conditions that can serve as a starting point for optimization.
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.5 equiv.) | 1,4-Dioxane / Water (4:1) | 90 - 100 | 70 - 95 | [1][5] |
| Pd(OAc)₂ (3 mol%) | K₂CO₃ (2.0 equiv.) | Isopropanol / Water (2:1) | 85 - 90 | 65 - 90 | [5] |
| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3.0 equiv.) | 1,4-Dioxane / Water (4:1) | 100 | 70 - 95 | [7] |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ (2.0 equiv.) | Dimethoxyethane | 80 | 75 - 95 | [8] |
Note: Yields are highly dependent on the specific arylboronic acid used and require empirical optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines. These application notes provide detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(isopropylamino)pyrimidine, a key intermediate in the synthesis of various biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination of this compound facilitates the coupling of the C-Br bond with a primary or secondary amine. This reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[1]
The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially given the presence of the pyrimidine ring which can coordinate to the palladium center.
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for the Buchwald-Hartwig amination of 5-bromopyrimidine with various amines. These conditions serve as a strong starting point for the amination of this compound.[2]
| Entry | Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 85 |
| 3 | 4-fluoroaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 82 |
| 4 | 4-methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 90 |
| 5 | Dibutylamine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | Inefficient |
Note: Yields are based on the amination of 5-bromopyrimidine as reported in the literature and may vary for this compound.[2] Alkylamines were noted to be inefficient coupling partners under these specific conditions.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for the coupling of various amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[3]
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[3]
-
Solvent Addition: Add the anhydrous solvent via a syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(isopropylamino)pyrimidine derivative.
Diagrams
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Bromo-2-(isopropylamino)pyrimidine. This versatile heterocyclic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The presence of a bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular scaffolds.
The pyrimidine core is a privileged structure found in numerous FDA-approved drugs.[1] The strategic modification of the 5-position on the pyrimidine ring can significantly impact the biological activity of a molecule, making the reactions described herein essential transformations for the development of new therapeutic agents.[1] This guide focuses on widely-used, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Application Notes: Key Cross-Coupling Strategies
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine (C-Br) bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than other potential reactive sites, allowing for selective modification.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon (C-C) bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[2][4] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[4]
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with additional phosphine ligands are commonly employed.[2][5] Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ are highly active and can facilitate reactions at room temperature.[5]
-
Bases: An inorganic base is required to activate the organoboron species.[5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]
-
Solvents: Anhydrous solvents such as 1,4-dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used, often with the addition of water.[3][6]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne.[1] This reaction requires a palladium catalyst, a copper(I) co-catalyst, and a mild amine base.[7][8] The resulting 5-alkynylpyrimidine derivatives are valuable intermediates for creating more complex molecular architectures.[1]
-
Catalysts: A combination of a palladium complex (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.[1][7]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne.[7]
-
Solvents: The reaction is typically performed in solvents like THF or DMF.[7] It is crucial to maintain an inert atmosphere to prevent the homocoupling of the alkyne.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and a primary or secondary amine.[9][10] This transformation has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[9]
-
Catalysts & Ligands: The reaction requires a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine or N-heterocyclic carbene (NHC) ligand.[7][10] Sterically hindered ligands are often necessary for efficient coupling.[9]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice.[7]
-
Solvents: Anhydrous aprotic solvents like toluene or 1,4-dioxane are typically used.[7][10]
Stille Coupling
The Stille coupling creates a C-C bond by reacting the aryl halide with an organostannane (organotin) reagent, catalyzed by palladium.[11][12] A key advantage of this reaction is the excellent functional group tolerance and the stability of organostannane reagents to air and moisture.[11] However, a significant drawback is the toxicity of tin compounds.[12]
-
Catalysts: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[11]
-
Coupling Partners: A wide variety of organostannanes can be used, including those with aryl, vinyl, or alkynyl groups.[13]
-
Additives: In some cases, additives like lithium chloride (LiCl) can accelerate the reaction.[12]
-
Solvents: Aprotic solvents such as THF, DMF, or toluene are suitable.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the functionalization of bromo-pyrimidine scaffolds, which can be adapted for this compound.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Moderate to Good | [6][14] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | DMF | 60-80 | 12 | High | [2][14] |
| CuI (10) | |||||||||
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 110 | 24 | Good to High | [7] |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | Good | [12][13] |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including palladium catalysts, flammable solvents, and potentially toxic reagents. All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of catalysts and reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)[3]
-
Pd(PPh₃)₄ (0.05 equiv.)[3]
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)[14]
-
1,4-Dioxane and Water (4:1 mixture), degassed[6]
-
Reaction vessel (e.g., Schlenk tube)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.[3]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.[3]
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(isopropylamino)pyrimidine.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)[2]
-
Pd(PPh₃)₄ (0.05 equiv.)[14]
-
Copper(I) iodide (CuI) (0.10 equiv.)[14]
-
Triethylamine (Et₃N) (2.0 equiv.)[2]
-
Dimethylformamide (DMF), anhydrous and degassed[2]
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[2]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed DMF and triethylamine. Then, add the terminal alkyne via syringe.[2]
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 5-alkynyl-2-(isopropylamino)pyrimidine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N bond formation between this compound and a desired amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)[7]
-
Pd₂(dba)₃ (0.02 equiv.)[7]
-
XPhos (or other suitable ligand) (0.08 equiv.)[7]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)[7]
-
Toluene, anhydrous[7]
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup (in a glovebox): Add this compound, NaOtBu, Pd₂(dba)₃, and the ligand to a Schlenk tube.[7]
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine.[7]
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[7]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.[7]
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.[7]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the catalytic cycles for key reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Bromo-2-(isopropylamino)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding at the kinase ATP-binding site.[1] Strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. Among pyrimidine-based starting materials, 5-bromo-2-(isopropylamino)pyrimidine serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). The bromine atom at the C5 position and the isopropylamino group at the C2 position provide reactive handles for various chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1] This document provides detailed protocols for the synthesis of kinase inhibitors using this compound, alongside quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.
Key Synthetic Strategies
The two primary synthetic strategies for elaborating the this compound core are Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds between the C5 position of the pyrimidine ring and various aryl or heteroaryl boronic acids or esters. This reaction is tolerant of a wide range of functional groups and typically proceeds with good to excellent yields.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromine atom by a variety of nucleophiles, such as amines and thiols. This reaction is instrumental in introducing diverse side chains that can interact with specific residues within the kinase active site, thereby influencing the inhibitor's potency and selectivity.
Application in CDK Inhibitor Synthesis
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several potent and selective CDK inhibitors have been developed based on the 2-aminopyrimidine scaffold.
Synthesis of a Potent CDK2/CDK9 Inhibitor
This section details the synthesis of a 2,4-diaminopyrimidine-based inhibitor targeting CDK2 and CDK9, starting from this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
This protocol describes the palladium-catalyzed coupling of this compound with an aniline-derived boronic ester to introduce a key pharmacophore.
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-aminophenyl)-N-isopropylpyrimidin-2-amine.
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against target kinases.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological evaluation of a representative CDK inhibitor derived from this compound.
Table 1: Synthesis Yield
| Reaction Step | Product | Yield (%) |
| Suzuki-Miyaura Coupling | 5-(4-aminophenyl)-N-isopropylpyrimidin-2-amine | 85 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Inhibitor | CDK2/Cyclin A | 83 |
| CDK9/Cyclin T1 | 65 |
Visualizations
Signaling Pathway
The following diagram illustrates the central role of CDK2 and CDK9 in cell cycle progression and transcription, the processes targeted by the synthesized inhibitors.
Caption: Simplified CDK signaling pathway in cell cycle progression and transcription.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild base.[1] The pyrimidine scaffold is a significant structure in medicinal chemistry, and the introduction of an alkynyl group at the 5-position can greatly influence a molecule's biological activity.[2] Consequently, the Sonogashira coupling of substituted bromopyrimidines, such as 5-Bromo-2-(isopropylamino)pyrimidine, is a crucial transformation in the synthesis of novel drug candidates.[2] These application notes provide a detailed protocol and representative data for this specific transformation.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2][3]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II)-pyrimidine complex.[2]
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.[2]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex.[2]
-
Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the 5-alkynyl-2-(isopropylamino)pyrimidine product and regenerate the active Pd(0) catalyst.[4]
Experimental Workflow
The general experimental workflow for the Sonogashira coupling of this compound is depicted below.
Caption: General experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. The choice of conditions may vary depending on the specific terminal alkyne used.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Terminal Alkyne | Varies (e.g., Phenylacetylene, 1-Octyne) | 1.1 - 1.5 equivalents[5] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol%[5] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol%[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2 - 3 equivalents[5] |
| Solvent | Anhydrous THF, DMF, or Toluene | [5][6] |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive alkynes.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[7] |
| Reaction Time | 3 - 16 hours | Monitored by TLC or LC-MS.[2] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Base Addition: Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.[2]
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 3-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For less reactive alkynes, the reaction may require heating to 60-80 °C.[5]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[2]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-(isopropylamino)pyrimidine.
Catalytic Cycle
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous and the system is free of oxygen. Fresh catalyst can be added if the reaction stalls.[2]
-
Side Reactions: The formation of homocoupled alkyne (Glaser coupling) can occur. This can sometimes be minimized by using a milder base or lower reaction temperatures.
-
Dehalogenation: If significant dehalogenation of the starting material is observed, a less reactive base or lower temperature may be required.[2]
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing 5-alkynylpyrimidine derivatives. These compounds are valuable building blocks for the development of new therapeutic agents. By carefully selecting the catalyst, base, and solvent, and by maintaining anhydrous and anaerobic conditions, high yields of the desired products can be achieved.
References
Application Notes and Protocols for Monitoring Reactions of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(isopropylamino)pyrimidine is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate monitoring of its reactions is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical monitoring of common reactions involving this compound, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Reaction Scheme
A common reaction of this compound involves the substitution of the bromine atom via a palladium-catalyzed cross-coupling reaction. The generalized scheme for a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction of this compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the progress of organic reactions due to its high resolution and sensitivity.[1] A reversed-phase HPLC method is suitable for separating the relatively non-polar this compound from more polar starting materials and polar products or byproducts.
Application Note
This HPLC method is designed to monitor the consumption of this compound and the formation of the corresponding coupled product in a Suzuki-Miyaura or similar cross-coupling reaction. The method provides quantitative data on the percentage conversion of the starting material and the formation of the product over time.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of authentic standards.
-
Calculate the percentage of each component using the area normalization method.
-
Plot the percentage of the starting material and product against time to monitor the reaction progress.
Data Presentation
| Time (hours) | This compound (Area %) | Product (Area %) |
| 0 | 99.8 | 0.2 |
| 1 | 75.3 | 24.5 |
| 2 | 45.1 | 54.7 |
| 4 | 10.2 | 89.6 |
| 6 | < 1.0 | > 98.0 |
Caption: Representative HPLC data for monitoring a Suzuki-Miyaura coupling reaction.
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical manufacturing.[2] For this compound, GC-MS can be used to identify potential byproducts and unreacted starting materials.
Application Note
This GC-MS method is suitable for identifying and quantifying volatile and semi-volatile impurities in the synthesis of this compound. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data analysis software with a mass spectral library (e.g., NIST).
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture or final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis:
-
Identify the main components and impurities by comparing their mass spectra with entries in the NIST library.
-
Quantify the impurities using the peak area percentage or by creating a calibration curve with certified reference standards if available.
Data Presentation
| Retention Time (min) | Compound Name | Peak Area (%) |
| 8.5 | This compound | 98.5 |
| 9.2 | Unidentified Impurity 1 (m/z fragments) | 0.5 |
| 10.1 | Unidentified Impurity 2 (m/z fragments) | 0.3 |
| 11.5 | Starting Material (if applicable) | 0.7 |
Caption: Representative GC-MS data for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[3] ¹H NMR is particularly useful for monitoring the reactions of this compound by observing the disappearance of reactant signals and the appearance of product signals.
Application Note
This protocol describes the use of ¹H NMR spectroscopy for the in-situ monitoring of a reaction involving this compound. This method allows for real-time tracking of the reaction progress without the need for sampling and workup, providing valuable kinetic and mechanistic information.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation for In-Situ Monitoring:
-
In an NMR tube, dissolve this compound (1.0 eq) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add the other reactants (e.g., arylboronic acid, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at t=0.
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes).
-
Key parameters:
-
Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure quantitative accuracy.
-
Accurate pulse width calibration.
-
Data Analysis:
-
Identify characteristic signals for the starting material and the product. For example, monitor the disappearance of the proton signal on the pyrimidine ring adjacent to the bromine atom and the appearance of new aromatic signals from the coupled product.
-
Integrate the signals of the starting material and product.
-
Calculate the molar ratio of the components at each time point to determine the reaction conversion.
Data Presentation
| Time (hours) | Integration of Starting Material (H-6 proton) | Integration of Product (new aromatic proton) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.65 | 0.35 | 35 |
| 2 | 0.30 | 0.70 | 70 |
| 4 | 0.05 | 0.95 | 95 |
Caption: Representative ¹H NMR data for in-situ reaction monitoring.
Caption: Workflow for in-situ NMR reaction monitoring.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 5-Bromo-2-(isopropylamino)pyrimidine and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology applications. The following protocols are designed to be scalable and efficient for laboratory and industrial settings.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their structural resemblance to the nucleobases of DNA and RNA.[1] The this compound core, in particular, is a privileged scaffold found in numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] By targeting the ATP-binding site of specific kinases, these pyrimidine derivatives can effectively modulate cellular processes and exhibit potent anti-cancer activity.[4]
The synthetic strategies outlined below focus on robust and scalable reactions, providing a clear pathway from readily available starting materials to the final, highly functionalized pyrimidine derivatives.
Synthetic Protocols
The scale-up synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the key intermediate: 2-Chloro-5-bromopyrimidine.
-
Nucleophilic aromatic substitution to introduce the isopropylamino group.
Protocol 1: Scale-Up Synthesis of 2-Chloro-5-bromopyrimidine
This protocol describes the chlorination of 5-Bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃), a common and scalable method.
Materials:
-
5-Bromo-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene
-
Sodium carbonate (20% aqueous solution)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with 5-Bromo-2-hydroxypyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents), and toluene.
-
At 35°C, slowly add triethylamine (2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (typically <2% remaining).[5]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[5]
-
Carefully quench the reaction mixture by adding it to ice-cold water.
-
Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.[5]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-5-bromopyrimidine.
Expected Yield: ~91%[5]
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of 2-Chloro-5-bromopyrimidine with isopropylamine. The C2-chloro position is more susceptible to nucleophilic attack than the C5-bromo position.[6]
Materials:
-
2-Chloro-5-bromopyrimidine
-
Isopropylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction vessel with a stirrer and temperature control
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 2-Chloro-5-bromopyrimidine (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) and isopropylamine (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine, Toluene | 80-85 | 6 | ~91 | >98 (after purification) | [5] |
| 2 | 2-Chloro-5-bromopyrimidine, Isopropylamine | K₂CO₃, DMF | 80 | Varies | - | >98 (after purification) | [6] |
Experimental Workflow and Signaling Pathway Diagrams
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Kinase Inhibition Signaling Pathway
Many this compound derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
The Versatility of 5-Bromo-2-(isopropylamino)pyrimidine in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, owing to its profound biological significance as a component of DNA and RNA.[1] Among the myriad of pyrimidine-based scaffolds, 5-Bromo-2-(isopropylamino)pyrimidine has emerged as a particularly valuable building block in medicinal chemistry. Its strategic combination of a reactive bromine atom and a hydrogen-bond-donating isopropylamino group makes it an ideal starting material for the synthesis of targeted therapies, most notably protein kinase inhibitors.[2]
The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the facile installation of various aryl and heteroaryl moieties, which can be tailored to interact with specific pockets within a biological target. Concurrently, the 2-isopropylamino group often plays a crucial role as a "hinge-binder," forming key hydrogen bonds within the ATP-binding site of protein kinases, a common mechanism for achieving potent and selective inhibition.[5]
This document provides detailed application notes on the utility of this compound as a scaffold for the development of kinase inhibitors, alongside comprehensive experimental protocols for its derivatization and biological evaluation.
Application 1: Scaffolding for Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug discovery.[6][7] The 2-aminopyrimidine scaffold is a well-established pharmacophore for CDK inhibition, and derivatives of this compound can be readily synthesized to target various CDK isoforms.
The general strategy involves a Suzuki-Miyaura coupling reaction to introduce a substituted aryl or heteroaryl group at the C5 position. This substituent can be designed to occupy the ribose-binding pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Quantitative Data: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Thiazolyl-pyrimidine | CDK4 / CDK6 | 7 - 10 | [8] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 | [9] |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | < 100 (54% inhibition) | [10] |
| 2-(Phenylamino)pyrimidine | EGFR Mutant | 200 | [1] |
| Pyrazolo[3,4-d]pyrimidine | BTK | < 20 (Potent Inhibition) | N/A |
| 2,5-Diaminopyrimidine | BTK | Potent Inhibition | [2] |
| Pyrimidine Derivative | Aurora A | < 200 | [11] |
| 5-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 | Potent Inhibition | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium phosphate (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyrimidine).[3]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-(isopropylamino)pyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase (e.g., CDK2/Cyclin A)
-
Substrate peptide
-
ATP
-
Synthesized inhibitor compound (at various concentrations)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add varying concentrations of the synthesized inhibitor compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK signaling pathway in cell cycle progression.
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship Diagram
Caption: Key structural features and their roles in drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-Bromo-2-(isopropylamino)pyrimidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant potential in the discovery of novel antiviral drugs. The inherent versatility of the pyrimidine ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. Among the various substituted pyrimidines, 5-Bromo-2-(isopropylamino)pyrimidine emerges as a valuable and versatile building block for the synthesis of innovative antiviral candidates.
The strategic placement of a bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, facilitating the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The isopropylamino group at the 2-position can play a crucial role in establishing key interactions with biological targets and influencing the overall physicochemical properties of the molecule.
These application notes provide a comprehensive overview of the potential applications of this compound in antiviral drug discovery, complete with detailed experimental protocols for its utilization in the synthesis of novel antiviral compounds and their subsequent biological evaluation.
Application 1: Synthesis of Novel Antiviral Agents via Suzuki Cross-Coupling
This compound serves as an excellent starting material for the synthesis of more complex pyrimidine derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds. This protocol outlines the synthesis of a hypothetical antiviral compound, (5-(4-fluorophenyl)-2-(isopropylamino)pyrimidine), by coupling this compound with 4-fluorophenylboronic acid.
Experimental Protocol: Synthesis of (5-(4-fluorophenyl)-2-(isopropylamino)pyrimidine)
Materials:
-
This compound
-
4-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired product, 5-(4-fluorophenyl)-2-(isopropylamino)pyrimidine.
-
Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 1. Synthetic workflow for the preparation of a novel antiviral candidate.
Application 2: Antiviral Activity Screening
Once novel compounds have been synthesized using this compound as a scaffold, their antiviral activity must be evaluated. A common and effective method for initial screening is the Cytopathic Effect (CPE) reduction assay.[1][2] This assay measures the ability of a compound to protect host cells from virus-induced damage.[1]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
Materials:
-
Synthesized test compounds
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Virus stock of interest (e.g., Influenza virus, Herpes Simplex Virus, Respiratory Syncytial Virus)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT)
-
Positive control antiviral drug
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed the 96-well plates with the host cell line at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds, positive control, and vehicle control in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected cell control wells and virus control wells (no compound).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Assess cell viability by adding the cell viability reagent to each well and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells.
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.
Figure 2. Workflow for antiviral activity screening using a CPE reduction assay.
Data Presentation
The quantitative data obtained from the antiviral screening assays should be organized in a clear and concise manner to facilitate comparison between different compounds. A well-structured table is ideal for presenting the EC₅₀, CC₅₀, and SI values.
Table 1: Hypothetical Antiviral Activity Data for Synthesized Pyrimidine Derivatives
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| P-001 | Influenza A/H1N1 | 2.5 | >100 | >40 |
| P-002 | Influenza A/H1N1 | 5.8 | >100 | >17.2 |
| P-003 | HSV-1 | 1.2 | 85 | 70.8 |
| P-004 | HSV-1 | 10.5 | >100 | >9.5 |
| Positive Control | Influenza A/H1N1 | 0.5 | >100 | >200 |
| Positive Control | HSV-1 | 0.2 | >100 | >500 |
Conclusion
This compound represents a key starting material for the generation of diverse libraries of pyrimidine-based compounds for antiviral drug discovery. Its utility in established synthetic methodologies, such as the Suzuki coupling, allows for the systematic exploration of chemical space around the pyrimidine core. The provided protocols for synthesis and antiviral screening offer a foundational framework for researchers to identify and characterize novel antiviral lead compounds. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of antiviral therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(isopropylamino)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the common route of nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyrimidine with isopropylamine.
Q1: I am observing a significant amount of a di-substituted byproduct in my reaction. How can I minimize its formation?
A1: The formation of 2,5-bis(isopropylamino)pyrimidine is a common side reaction. To favor the desired mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use a controlled molar ratio of isopropylamine to 2,5-dibromopyrimidine. While a slight excess of the amine is often used to ensure complete consumption of the starting material, a large excess can promote di-substitution. It is recommended to start with a ratio of 1.1 to 1.5 equivalents of isopropylamine.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution. The activation energy for the second substitution is typically higher, so conducting the reaction at a lower temperature (e.g., room temperature or slightly above) can significantly reduce the rate of the second substitution.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the 2,5-dibromopyrimidine has been consumed can prevent the further reaction of the desired product to the di-substituted byproduct. Prolonged reaction times, even at lower temperatures, can lead to an increase in the di-substituted impurity.
Q2: My final product is contaminated with a significant amount of an impurity that appears to be 5-bromo-2-hydroxypyrimidine. What is the cause and how can I prevent it?
A2: The presence of 5-bromo-2-hydroxypyrimidine is likely due to the hydrolysis of the starting material, 2,5-dibromopyrimidine, or the product, this compound. This can be caused by the presence of water in the reaction mixture.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of hydrolysis.
-
Choice of Base: If a base is used to scavenge the HBr formed during the reaction, select a non-nucleophilic, anhydrous base. Tertiary amines like triethylamine or diisopropylethylamine are common choices. Avoid the use of hydroxide bases (e.g., NaOH, KOH) or aqueous ammonia, as they will directly contribute to hydrolysis.
Q3: I am having difficulty purifying the final product from the unreacted 2,5-dibromopyrimidine and the di-substituted byproduct. What purification methods are most effective?
A3: Purification can indeed be challenging due to the similar polarities of the starting material, product, and the di-substituted byproduct.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separation. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. Careful optimization of the solvent system is crucial for achieving good separation.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent will depend on the solubility of the product and impurities. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
Acid-Base Extraction: An acid-base extraction can be useful to separate the basic products (mono- and di-substituted) from the neutral starting material. The reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the amino-pyrimidines into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. However, this method may not effectively separate the mono- and di-substituted products from each other.
Q4: Can N-alkylation of the product occur as a side reaction?
A4: While less common than di-substitution, N-alkylation of the isopropylamino group or the pyrimidine ring nitrogens is a potential side reaction, especially under harsh conditions or with certain alkylating agents. However, in the direct amination of 2,5-dibromopyrimidine with isopropylamine, this is generally not a major concern. If you are performing a subsequent reaction involving alkylating agents, this possibility should be considered. Using a protecting group on the secondary amine might be necessary in such cases.
Quantitative Data Summary
The following table summarizes the typical yields of the desired product and the formation of the major byproduct, 2,5-bis(isopropylamino)pyrimidine, under different reaction conditions. Please note that these are representative values and actual results may vary.
| Molar Ratio (Isopropylamine : 2,5-Dibromopyrimidine) | Temperature (°C) | Reaction Time (h) | Solvent | Yield of this compound (%) | Yield of 2,5-bis(isopropylamino)pyrimidine (%) |
| 1.2 : 1 | 25 | 12 | Ethanol | 75-85 | < 5 |
| 1.2 : 1 | 80 | 4 | Ethanol | 60-70 | 15-25 |
| 2.5 : 1 | 25 | 12 | Ethanol | 65-75 | 10-20 |
| 2.5 : 1 | 80 | 4 | Ethanol | 50-60 | 30-40 |
| 1.5 : 1 | 50 | 8 | Dioxane | 70-80 | 5-10 |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,5-Dibromopyrimidine
This protocol describes a general procedure for the synthesis of this compound with a focus on minimizing side reactions.
Materials:
-
2,5-Dibromopyrimidine
-
Isopropylamine
-
Anhydrous ethanol
-
Triethylamine (optional, as an acid scavenger)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol.
-
Add isopropylamine (1.2 eq) to the solution. If desired, triethylamine (1.2 eq) can be added at this stage.
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress by TLC or GC-MS.
-
Continue stirring for 12-24 hours or until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Main reaction and side pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Suzuki Coupling with 5-Bromo-2-(isopropylamino)pyrimidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield of 5-Bromo-2-(isopropylamino)pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling reaction with this compound.
Q1: Why is my reaction yield consistently low or why is there no product formation?
A1: Low or no yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Palladium catalyst, particularly Pd(0) species, is sensitive to air and moisture. Ensure your catalyst is fresh or has been stored properly under an inert atmosphere. Catalyst deactivation can also occur due to impurities in reagents or solvents, or through coordination with the nitrogen atoms on the pyrimidine ring.[1] Consider using a more robust pre-catalyst or ligand system.
-
Suboptimal Reaction Conditions: Every Suzuki reaction requires fine-tuning.[2] Key parameters to screen include the catalyst/ligand combination, base, solvent, and temperature. The reaction temperature should be high enough to promote the reaction but not so high that it causes decomposition of reactants or the catalyst.[1] A temperature screen between 80 °C and 120 °C is often a good starting point.[1][3]
-
Poor Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Impurities can interfere with the catalytic cycle. Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction, especially in the presence of water or acidic impurities.
-
Inadequate Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Ensure your reaction is set up under a thoroughly inert atmosphere (Argon or Nitrogen). This involves using flame-dried glassware and properly degassing all solvents and reagents.[1][2]
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: If the starting material is consumed, the issue likely lies with competing side reactions.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial to minimize this.[2][4]
-
Protodeboronation: As mentioned above, the boronic acid can be converted back to the corresponding arene, effectively removing it from the reaction mixture. This can be mitigated by using anhydrous solvents and ensuring the base is not excessively hydrolyzing the boronic acid.
-
Debromination: The starting this compound can be reduced to 2-(isopropylamino)pyrimidine. This can sometimes be addressed by changing the catalyst system; for instance, using a catalyst/ligand combination like XPhosPdG2/XPhos has been shown to avoid debromination in similar heterocyclic systems.[5]
Q3: How do I choose the right catalyst, ligand, base, and solvent?
A3: The selection of reaction components is critical for success. There is no single universal condition, and screening is often necessary.[4][6]
-
Catalyst & Ligand: For electron-rich heterocyclic halides, palladium(II) precatalysts with bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos are often effective.[1][7] Traditional catalysts like Pd(PPh₃)₄ can also be used but may require higher temperatures and longer reaction times.[8][9]
-
Base: The base plays a crucial role in the transmetalation step.[10] Inorganic bases are commonly used. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1] The base should be finely powdered and dried before use.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[1][2][8] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Ensure all organic solvents are anhydrous and degassed before use.[11]
Optimization of Reaction Conditions
The following tables summarize key parameters that can be screened to optimize the Suzuki coupling reaction.
Table 1: Recommended Starting Conditions & Screening Parameters
| Parameter | Recommended Starting Point | Optimization Range/Alternatives | Rationale & Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Buchwald ligands (XPhos, SPhos) are often superior for heterocyclic substrates.[1][7] Pd(PPh₃)₄ is a classic choice but may be less active.[8] |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases often improve yields for challenging substrates.[1] Ensure the base is anhydrous. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Toluene/Water, THF/Water, DMF/Water | Solvent choice can significantly impact solubility and reaction rate.[2][10][12] Always use degassed solvents. |
| Temperature | 90-100 °C | 80-120 °C | Temperature must be sufficient for oxidative addition but not high enough to cause degradation.[1][3][12] Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocol
This section provides a generalized, detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.[1][8]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[3]
-
Workup:
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired product.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q4: Can I use microwave heating for this reaction? A4: Yes, microwave irradiation can be a very effective method for accelerating Suzuki coupling reactions. It often leads to significantly shorter reaction times and can sometimes improve yields.[13] It is an excellent parameter to screen if you have access to a microwave reactor.
Q5: The nitrogen on the isopropylamino group or the pyrimidine ring seems to be interfering with the reaction. What can I do? A5: Nitrogen atoms in heterocyclic substrates can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Using bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃ can often overcome this issue. These ligands create a sterically hindered and highly active catalytic species that is less susceptible to inhibition.
Q6: My boronic acid is expensive. How can I ensure it is used efficiently? A6: To avoid wasting a valuable boronic acid, ensure that side reactions like protodeboronation and homocoupling are minimized. Use high-purity, anhydrous solvents, rigorously degas the reaction mixture, and ensure your base is fully dissolved and active. Running a small-scale test reaction to find the optimal stoichiometry (e.g., starting with 1.1-1.2 equivalents of the boronic acid) is also a good practice.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 5-Bromo-2-(isopropylamino)pyrimidine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during cross-coupling reactions involving 5-Bromo-2-(isopropylamino)pyrimidine.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the undesired self-coupling of a reaction partner. This guide offers a systematic approach to diagnose and resolve issues related to homocoupling when working with this compound.
Visualizing the Problem: Desired vs. Undesired Catalytic Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle in competition with the homocoupling pathway. Homocoupling is often initiated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) species can then undergo two consecutive transmetalation steps with the organometallic reagent, ultimately leading to the formation of the homocoupled product.[1][2]
Caption: Desired cross-coupling versus undesired homocoupling pathways.
Troubleshooting Decision Tree
If you are observing significant homocoupling of your coupling partner (e.g., boronic acid in a Suzuki reaction), use the following decision tree to identify and address the potential cause.
Caption: A troubleshooting decision tree for addressing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my reaction with this compound?
A1: Homocoupling byproducts typically arise from two main sources:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the organometallic reagent (e.g., boronic acid).[1][2][3][4]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it can directly react with the organometallic reagent to generate the homocoupled product during its in-situ reduction to the active Pd(0) catalyst.[2][3]
Q2: How can I effectively remove oxygen from my reaction?
A2: Proper degassing of solvents and inerting the reaction vessel are critical.[1][5]
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (20-30 minutes) can displace dissolved oxygen.[6][7]
-
Freeze-Pump-Thaw: For the most effective oxygen removal, freeze the solvent, apply a vacuum to remove gases, and then thaw under an inert atmosphere. Repeating this cycle three to five times is highly recommended.[2][6]
-
Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.[8][9][10][11]
Q3: Can the choice of palladium catalyst influence homocoupling?
A3: Yes. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[2][6][9]
Q4: Are there any additives that can help suppress homocoupling?
A4: Yes, adding a mild reducing agent can help. For instance, potassium formate can facilitate the reduction of Pd(II) to Pd(0) without consuming the coupling partners.[1][12]
Q5: How does the choice of ligand and base affect homocoupling?
A5: The ligand and base play crucial roles.
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways that lead to homocoupling.[2][9]
-
Bases: While necessary for the reaction, a highly concentrated or overly strong base can sometimes promote unwanted side reactions. Screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ is recommended.[9][11]
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following table summarizes the hypothetical effect of various reaction parameters on the ratio of desired cross-coupled product to the homocoupled byproduct in a Suzuki-Miyaura reaction between this compound and an arylboronic acid.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Product:Homocoupling Ratio (A) | Product:Homocoupling Ratio (B) |
| Atmosphere | Air | 15% | Inert (Argon) | 85% | 1:5 | 20:1 |
| Catalyst | Pd(OAc)₂ | 60% | Pd(PPh₃)₄ | 90% | 5:1 | 50:1 |
| Degassing | None | 25% | Freeze-Pump-Thaw | 88% | 2:1 | 30:1 |
| Additive | None | 70% | K-formate (1.1 eq) | 82% | 8:1 | 25:1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to prevent homocoupling.
Workflow for Anaerobic Reaction Setup
Caption: A workflow for setting up an anaerobic cross-coupling reaction.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times.[1]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(isopropylamino)pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography, typically using silica gel, is excellent for separating compounds with different polarities.[1][2] For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the impurities and the quantity of the material.
-
Recrystallization is often preferred for larger quantities of material when the crude product is relatively pure (>90%) and a suitable solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[4]
-
Column chromatography is more versatile and is the method of choice when impurities have similar solubility to the product, or when multiple impurities are present.[2] It is effective for both small and large-scale purifications.
Q3: What are the likely impurities I might encounter?
A3: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2-chloro-5-bromopyrimidine or isopropylamine), byproducts from side reactions such as over-bromination or dimerization, and residual solvents or reagents.[3][5]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pyrimidine derivatives due to its high resolution, sensitivity, and quantitative accuracy.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for purity assessment (qNMR). Thin-Layer Chromatography (TLC) is a quick, qualitative tool used to monitor reaction progress and check fraction purity during column chromatography.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound is not dissolving in the chosen recrystallization solvent, even when heated. What should I do?
A: This indicates poor solubility. First, ensure you are adding a minimal amount of solvent and heating to its boiling point. If it still doesn't dissolve, you may need to try a solvent mixture.[1] For example, if your compound is poorly soluble in a non-polar solvent like hexane, try adding a more polar solvent like ethyl acetate dropwise to the hot mixture until dissolution occurs.
Q: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[2] To resolve this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a better solvent (one in which the compound is more soluble) to lower the saturation point.
-
Allow the solution to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization.
Q: The recovery yield from recrystallization is very low. What went wrong?
A: Low recovery can be caused by several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures.[4] Use the minimum amount of hot solvent required for complete dissolution.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect.[4]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure the funnel and receiving flask are pre-heated.[4]
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?
A: Streaking is often caused by overloading the sample or strong interactions with the stationary phase (common for basic compounds like pyrimidine derivatives on acidic silica gel).[1]
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize active sites on the silica gel and improve peak shape.
-
Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[1]
Q: I ran the column, but my compound did not elute from the column. What should I do?
A: This indicates that the mobile phase is not polar enough to move your compound.[2]
-
Re-evaluate your TLC: The ideal Rf value for your compound should be around 0.2-0.4 for good separation on a column.[2] If the Rf is zero, the eluent is not suitable.
-
Use a Gradient: If your compound is retained, you can gradually increase the polarity of the mobile phase. For example, start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the proportion of the more polar solvent (e.g., to 1:1 Hexane:Ethyl Acetate or by adding methanol).[1]
Q: The separation between my product and an impurity is very poor. How can I improve it?
A: Achieving good separation requires optimizing the chromatographic conditions.
-
Optimize the Solvent System: Test various solvent mixtures with different polarities and selectivities using TLC to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[2]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
Data Presentation
The following table summarizes reported purification results for various brominated pyrimidine derivatives, which can serve as a benchmark for expected outcomes.
| Compound Class | Purification Method | Reported Yield | Reported Purity | Reference |
| 5-Bromouridine Derivatives | Crystallization | 75% | >97% (NMR) | |
| 5-Bromouridine Derivatives | Column Chromatography | 94% | >97% (NMR) | [8] |
| 5-bromo-2-fluoropyrimidine | Column Chromatography | 91% | Not specified | [9] |
| 5-Bromo-2-methylpyridin-3-amine Derivatives | Column Chromatography | 85% | Confirmed by NMR, MS, Anal. | [10] |
| 5-bromo-2-picoline | Extraction & Evaporation | 92% | Confirmed by NMR | [11] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound derivative in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures) to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue adding small portions of the hot solvent until the compound just completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). A mixture of hexane and ethyl acetate is a common starting point. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4.[2] If the compound is very polar, adding methanol may be necessary. For basic compounds, adding ~0.5% triethylamine can prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).[12] Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform bed. Drain the excess solvent until the level is just above the silica surface. Do not let the column run dry.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.[2]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Apply pressure (e.g., with a pump or nitrogen line) to maintain a steady flow.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-(isopropylamino)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during cross-coupling reactions with 5-Bromo-2-(isopropylamino)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which type of cross-coupling reaction is most suitable?
A1: The most common and suitable cross-coupling reactions for functionalizing this compound at the C5-position are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: Used for creating carbon-carbon (C-C) triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: The premier choice for forming carbon-nitrogen (C-N) bonds with a variety of amines.
Q2: What are the main challenges when performing cross-coupling reactions with this substrate?
A2: The primary challenges include:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.
-
Steric Hindrance: The isopropylamino group at the C2 position may introduce steric bulk, which can affect the approach of the coupling partners to the catalytic center.
-
Reaction Selectivity: While the C-Br bond at the C5 position is generally more reactive than other potential reaction sites, achieving high selectivity requires careful optimization of reaction conditions. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2]
Q3: How does the isopropylamino group at the C2 position influence the reaction?
A3: The isopropylamino group is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, the reactivity of the C-Br bond is generally sufficient for successful cross-coupling with the right choice of catalyst and conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure you are using a reliable palladium precatalyst. For phosphine ligands, Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) catalysts like Pd(PPh₃)₄ are common choices. Ensure the catalyst is properly activated to the active Pd(0) state. |
| Inappropriate Ligand | For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For Buchwald-Hartwig aminations, consider ligands like BINAP or Josiphos. |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required. |
| Poor Solvent Choice | Ensure all reagents are soluble in the chosen solvent. Common solvents for cross-coupling include 1,4-dioxane, toluene, THF, and DMF, often with water as a co-solvent for Suzuki reactions. |
| Reaction Temperature Too Low | Cross-coupling reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Consider performing a temperature screen to find the optimal condition. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids. |
| Suboptimal Catalyst/Ligand Ratio | The ratio of ligand to palladium can influence catalyst stability and activity. A ligand-to-palladium ratio of 1:1 to 4:1 is common. |
| Protodeboronation (Suzuki) | This can occur if the boronic acid is unstable under the reaction conditions. Using a milder base or anhydrous conditions (if compatible with the reaction) can sometimes mitigate this issue. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with substrates analogous to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyrimidine Analogues with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 60-85 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | ~90 |
Data adapted from reactions with 5-bromo-2-methylpyridin-3-amine and 5-bromo-1-ethyl-1H-indazole.[3][4]
Table 2: Buchwald-Hartwig Amination of 5-Bromo-pyrimidine Analogues
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 70-90 |
Data generalized from protocols for halo-pyrimidines.
Table 3: Sonogashira Coupling of 5-Bromo-pyrimidine Analogues with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | RT-60 | 4-12 | 70-95 |
Data generalized from protocols for halo-pyrimidines.[5]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for catalyst selection.
References
addressing low reactivity of 5-Bromo-2-(isopropylamino)pyrimidine
Welcome to the technical support hub for 5-Bromo-2-(isopropylamino)pyrimidine. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenges associated with the reactivity of this heterocyclic building block in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What factors contribute to the "low reactivity" of this compound?
A1: The reactivity of this compound in popular palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is influenced by several factors:
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient, which generally activates aryl halides toward oxidative addition. However, the 2-(isopropylamino) group is an electron-donating group (EDG), which can partially counteract this effect by increasing electron density at the C5-Br position, making oxidative addition to the Pd(0) catalyst more difficult.
-
Catalyst Inhibition: The pyrimidine ring contains two nitrogen atoms that can act as ligands and coordinate to the palladium catalyst. This coordination can sometimes stabilize the catalyst to the point of inactivity or "poisoning," preventing it from participating in the catalytic cycle.[1] The primary amine on similar substrates has been shown to inhibit catalytic activity.[1]
-
Steric Hindrance: The bulky isopropyl group near the pyrimidine core can create steric hindrance, potentially impeding the approach of the palladium catalyst or the coupling partner.
Q2: Which palladium-catalyzed cross-coupling reactions are typically performed with this substrate?
A2: This substrate is primarily used in reactions that form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the 5-position. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with an aryl, heteroaryl, or vinyl boronic acid/ester.
-
Buchwald-Hartwig Amination: To form a C-N bond with a primary or secondary amine.[2][3]
-
Other Couplings: Heck, Sonogashira, and Stille couplings are also feasible for functionalizing the C5-Br position.[4]
Q3: Is the C-Br bond the only reactive site?
A3: Under typical palladium-catalyzed cross-coupling conditions, the Carbon-Bromine bond is significantly more reactive than other positions on the molecule.[5] The general reactivity trend for halogens in these reactions is I > Br > Cl.[5][6] Therefore, selective functionalization at the C5-Br position is expected and widely reported for similar substrates.[5][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered when using this compound as a substrate in Suzuki-Miyaura cross-coupling reactions.
Problem: My reaction shows low to no conversion of the starting material.
This is the most common issue, often stemming from suboptimal reaction conditions that fail to overcome the inherent reactivity hurdles of the substrate.
Solution Pathway: Systematic Optimization
A systematic approach to optimizing the reaction parameters is crucial. The following variables should be considered, often in this order: Ligand/Catalyst System , Base , Solvent , and Temperature .
1. Catalyst and Ligand Selection
The choice of ligand is paramount for activating the C-Br bond and preventing catalyst deactivation. While generic catalysts like Pd(PPh₃)₄ can work, they are often not optimal for challenging substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands."[1] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.
-
Action: Screen a set of modern ligands known for their high activity in cross-coupling of heteroaryl halides.
Table 1: Recommended Ligand Screening for Suzuki Coupling
| Catalyst Precursor | Ligand | Key Feature | Recommended For |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Bulky, electron-rich. Generally high activity. | A good first choice for difficult couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Similar to XPhos, often effective for heteroaryl substrates.[8] | When XPhos gives moderate yields. |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Excellent for heteroaryl couplings, provides good stability. | When catalyst decomposition (black precipitate) is observed. |
| Pd(dppf)Cl₂ | dppf | Bidentate ligand, offers different coordination geometry. | A more "classical" but still powerful alternative. |
2. Choice of Base
The base plays a critical role in the transmetalation step of the catalytic cycle. A base that is too weak may not facilitate the reaction, while one that is too harsh can cause side reactions like protodeboronation of the boronic acid.[9]
-
Recommendation: Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote catalysis but generally minimizes side reactions.[10]
-
Action: If K₃PO₄ fails, consider screening other bases.
Table 2: Base Selection and Optimization
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong, non-nucleophilic | Dioxane, Toluene, THF | Excellent starting point. Use anhydrous grade.[10] |
| Cs₂CO₃ | Strong, highly soluble | Dioxane, DMF | Often used for very challenging couplings. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard, milder option, often used with aqueous mixtures.[10] |
| KF | Weak | Dioxane | Can be effective and minimizes protodeboronation. |
3. Solvent and Temperature
-
Recommendation: Start with an anhydrous, polar aprotic solvent like 1,4-dioxane or toluene.[11] Reactions are typically heated.
-
Action: Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[9] If the reaction is sluggish at 80-90 °C, increasing the temperature to 100-110 °C can often improve the reaction rate.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction with this substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
impact of solvent and base on 5-Bromo-2-(isopropylamino)pyrimidine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 5-Bromo-2-(isopropylamino)pyrimidine in common chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Question: I am observing low conversion to my desired product in a Suzuki-Miyaura cross-coupling reaction. What are the potential causes and how can I improve the yield?
Answer: Low conversion can stem from several factors related to reagents, catalysts, or reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The palladium catalyst may be inactive or degraded.
-
Solution: Use a fresh batch of palladium catalyst and ensure proper handling to avoid exposure to air and moisture. For Pd(0) catalysts, ensure the precursor has been effectively reduced.
-
-
Inappropriate Ligand: The ligand may not be optimal for the specific transformation.
-
Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich and bulky ligands often improve the efficiency of the oxidative addition and reductive elimination steps.[1]
-
-
Suboptimal Base: The base might be too weak, not soluble enough, or sterically hindered. The choice of base is critical for the transmetalation step.[1]
-
Solution: Try a stronger or more soluble base. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu.[2] Ensure the base is finely powdered and anhydrous.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.[3]
-
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the reaction rate.[4]
-
Presence of Oxygen: Oxygen can lead to the degradation of the catalyst and the homocoupling of the boronic acid.[3]
-
Solution: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Question: My reaction is producing a significant amount of a homocoupled boronic acid byproduct. How can I minimize this side reaction?
Answer: The formation of a homocoupled boronic acid (Ar-Ar from ArB(OH)₂) is a common side reaction in Suzuki couplings, often indicating the presence of oxygen.
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: This is the most common cause. Oxygen can participate in a catalytic cycle that leads to the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed. The reaction vessel should be flame-dried or oven-dried, and the entire reaction should be conducted under a strict inert atmosphere (e.g., a nitrogen or argon balloon or Schlenk line techniques).[3]
-
-
High Temperature or Prolonged Reaction Time: These conditions can sometimes favor side reactions.
-
Solution: Once optimal conditions for product formation are found, try to run the reaction for the minimum time necessary for completion. If possible, lower the temperature without significantly impacting the conversion rate.
-
Question: I am observing debromination of my starting material. What causes this and how can it be prevented?
Answer: Debromination (replacement of the bromine atom with a hydrogen) is a potential side reaction, particularly under reductive conditions or with certain catalysts and bases.
Possible Causes & Solutions:
-
Reductive Cleavage: Some palladium catalyst systems, especially in the presence of certain bases or impurities, can promote the reductive cleavage of the C-Br bond.
-
Solution: Screen different palladium catalysts and ligands. Sometimes, a less electron-rich ligand can disfavor the reductive pathway. Also, ensure the purity of all reagents.
-
-
Reaction with Base/Solvent: In some cases, a strong base in a protic solvent can lead to debromination.
-
Solution: Use an aprotic solvent. If a protic solvent is necessary, consider using a weaker base if it does not compromise the primary reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl.[6][7] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than a C-Cl bond would be under similar conditions. This inherent reactivity difference allows for selective functionalization at the 5-position.[6]
Q2: Which solvents are typically recommended for reactions with this compound?
The optimal solvent depends on the reaction type:
-
Suzuki-Miyaura Coupling: A mixture of 1,4-dioxane/water or toluene/water is commonly used.[2][5]
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are preferred.[2]
-
Lithiation: Anhydrous ethereal solvents such as tetrahydrofuran (THF), 2-methyl-THF (Me-THF), or 1,2-dimethoxyethane (DME) are generally required.[8]
Q3: What bases are most effective for Suzuki-Miyaura coupling with this substrate?
A range of inorganic bases can be used. The choice can significantly impact yield and reaction time.
-
Potassium Phosphate (K₃PO₄): A strong, effective base for a wide range of arylboronic acids.[5]
-
Cesium Carbonate (Cs₂CO₃): A highly effective, albeit more expensive, base that often accelerates the reaction.[2]
-
Sodium Carbonate (Na₂CO₃): A milder, cost-effective option suitable for more reactive substrates.
-
Sodium tert-Butoxide (NaOtBu): A very strong, non-nucleophilic base often used in both Suzuki and Buchwald-Hartwig reactions.[2]
Q4: Can I perform a reaction at the N-H site of the isopropylamino group?
Yes, the secondary amine is nucleophilic and can react under certain conditions. It can be deprotonated with a strong base. If you intend to perform a reaction exclusively at the C-5 position, it is important to choose conditions that do not favor N-alkylation or N-acylation. Using inorganic bases like carbonates or phosphates for cross-coupling reactions generally prevents side reactions at the amino group.
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(0) or Pd(II) precursors can be used. Catalyst loading is typically 1-5 mol%.[2][5] |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphine ligands often improve reaction efficiency.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The base is crucial for the transmetalation step. Anhydrous conditions are preferred.[2][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic system helps dissolve both the organic substrate and the inorganic base.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). The reaction concentration is typically 0.1 - 0.5 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 - 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
strategies to minimize dehalogenation of 5-Bromo-2-(isopropylamino)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the dehalogenation of 5-Bromo-2-(isopropylamino)pyrimidine during cross-coupling reactions.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction encountered during palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines. This unwanted reaction reduces the yield of the desired product. The primary cause is often the formation of a palladium-hydride (Pd-H) species which can arise from various sources within the reaction mixture.[1][2]
Issue 1: Significant dehalogenation observed in Suzuki-Miyaura coupling.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Avoid bases that can act as hydride donors. Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] |
| Protic Solvents | Switch to aprotic solvents such as 1,4-dioxane, toluene, or THF to minimize the formation of hydride species.[1][2] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired transmetalation and reductive elimination steps, thereby outcompeting the dehalogenation pathway.[1][2] |
| High Reaction Temperature | Lowering the reaction temperature can increase the selectivity for the desired coupling over the dehalogenation side reaction.[1][3] |
| Presence of Water | While some water is often necessary, excessive amounts can be a proton source leading to dehalogenation. Optimize the water ratio in aqueous systems.[2][4] |
| Atmosphere Control | Ensure a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents to prevent oxygen-promoted side reactions that can contribute to catalyst decomposition and dehalogenation.[1] |
Issue 2: Dehalogenation occurring during Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Base as a Hydride Source | While strong bases are typical, some can act as hydride donors. Consider using non-nucleophilic bases like LHMDS or K₃PO₄ and ensure they are anhydrous.[3] |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation.[3] |
| Protic Impurities | Rigorously dry all reagents and solvents as water and other protic species can serve as proton sources for hydrodehalogenation.[3] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent extended exposure to conditions that favor dehalogenation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the dehalogenation of this compound?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the pyrimidine group on the palladium intermediate to yield the dehalogenated product.[2]
Q2: Which type of cross-coupling reaction is most susceptible to dehalogenation?
A2: While dehalogenation can occur in various palladium-catalyzed reactions, N-heterocyclic halides like 5-bromopyrimidines are particularly susceptible, especially in reactions that are sluggish or require harsh conditions.[2] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2]
Q3: How does the choice of palladium precursor affect dehalogenation?
A3: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. This is because the in-situ reduction of Pd(II) to Pd(0) can sometimes involve reagents that also act as hydride sources, promoting dehalogenation.[1]
Q4: Can the purity of the starting materials influence the extent of dehalogenation?
A4: Yes, impurities in the this compound or the coupling partner can affect the reaction. It is crucial to use pure starting materials.[5]
Q5: Are there any catalyst-free methods to dehalogenate 5-bromopyrimidines if that is the desired outcome?
A5: Yes, a novel metal catalyst-free dehalogenation procedure has been reported using a mixture of DMF and trialkylamines, which acts as a reductive system.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general starting point and should be optimized for specific substrates.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, 3.3 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at a relatively low temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.[3]
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.[3]
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[3]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: A logical workflow for troubleshooting and minimizing dehalogenation.
Caption: The catalytic cycle for cross-coupling and the competing dehalogenation pathway.
References
Technical Support Center: Synthesis of 2-Amino-5-Halopyrimidines
Welcome to the technical support center for the synthesis of 2-amino-5-halopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important chemical intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: I am getting a low yield in the direct halogenation of 2-aminopyrimidine. What are the common causes and how can I improve it?
A1: Low yields in direct halogenation are a frequent challenge. Common causes and potential solutions are outlined below:
-
Over-halogenation: The 2-aminopyrimidine ring is activated, making it susceptible to the introduction of more than one halogen atom, leading to di- or tri-halogenated byproducts.[1]
-
Solution: Carefully control the stoichiometry of the halogenating agent. Use of milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine can offer better selectivity. Protecting the amino group by acetylation before halogenation can also prevent over-halogenation.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in controlling the reaction rate and selectivity.
-
Solution: For bromination with Br2, maintaining a low temperature (e.g., 0-10°C) is often crucial to minimize side reactions.[3][4] Conversely, some procedures for chlorination may require slightly elevated temperatures to proceed at a reasonable rate.[5] It is essential to monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal temperature for your specific substrate and reagents.
-
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of the halogenating agent, promoting side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the halogenating agent.
-
-
Decomposition of Starting Material or Product: The reactants or products may be unstable under the reaction conditions.
-
Solution: Minimize reaction time and work up the reaction as soon as it is complete. Ensure that the pH of the reaction mixture is controlled, as highly acidic or basic conditions can lead to degradation.
-
Q2: My Sandmeyer reaction to introduce a halogen at the 5-position is failing or giving a complex mixture of products. What should I troubleshoot?
A2: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions. Here are key areas to troubleshoot:
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step.
-
Solution: Ensure the reaction is carried out at a low temperature (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[6] Use a slight excess of sodium nitrite and ensure the acidic conditions are appropriate. You can test for the presence of excess nitrous acid with starch-iodide paper (a blue color indicates excess) to confirm the completion of diazotization.[6]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) halide.
-
Solution: Maintain a low temperature throughout the diazotization and subsequent addition to the copper(I) halide solution. Use the diazonium salt immediately after its preparation.
-
-
Inactive Copper(I) Catalyst: The copper(I) salt is the active catalyst, and its quality is crucial.
-
Solution: Use freshly prepared or high-quality commercial copper(I) halide. Ensure that the catalyst has not been oxidized to copper(II), which is generally less effective.
-
-
Side Reactions: The formation of phenols (from reaction with water) or biaryl compounds are common side reactions.[6][7]
-
Solution: Use a concentrated solution of the copper(I) halide to favor the desired halogenation. Minimize the amount of water present in the reaction mixture.
-
Q3: I am observing the formation of multiple products in the nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine. How can I improve the regioselectivity?
A3: Achieving regioselectivity in SNAr reactions on dihalopyrimidines can be challenging due to the presence of multiple reactive sites.
-
Understanding the Reactivity of Halogen Positions: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[8] This is attributed to the greater stabilization of the Meisenheimer intermediate.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the reaction at the more reactive site.
-
Stoichiometry: Using a controlled amount of the nucleophile (e.g., 1 equivalent) can help to minimize di-substitution.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used.
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize typical reaction conditions and yields for the synthesis of 2-amino-5-halopyrimidines via different methods.
Table 1: Direct Halogenation of 2-Aminopyrimidine
| Halogen | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Br₂ / Inorganic Alkali | Halogenated Hydrocarbon | Room Temp | 48 | Not specified | [9] |
| Bromo | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to Room Temp | Overnight | 97 | [8] |
| Chloro | HCl / NaClO | Water | 10-25 | 6 | 72 | [5] |
| Iodo | I₂ / H₂O₂ | Water | 80-90 | 2-3 | ~83 | [3][10] |
| Iodo | I₂ / Periodic Acid / H₂SO₄ | Acetic Acid | 80 | Not specified | Not specified | [9] |
Table 2: Sandmeyer Reaction for the Synthesis of 2-Amino-5-Halopyrimidines
| Starting Material | Halogen Source | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2,5-Diaminopyrimidine | NaNO₂ / HCl, then CuCl | Cu(I) | 0-5 (diazotization), then heat | Variable | General Method |
| 2,5-Diaminopyrimidine | NaNO₂ / HBr, then CuBr | Cu(I) | 0-5 (diazotization), then heat | Variable | [11] |
| 2,5-Diaminopyrimidine | t-Butyl nitrite / SbCl₃ | - | Not specified | 73-95 (for subsequent step) | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes.
Protocol 1: Direct Bromination of 2-Aminopyrimidine using NBS
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in one portion.
-
Stir the resulting mixture at room temperature overnight in the dark.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and dry under vacuum to obtain 2-amino-5-bromopyrimidine.[8]
Protocol 2: Synthesis of 2-Amino-5-chloropyridine via Oxidative Chlorination
Materials:
-
2-Aminopyrimidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hypochlorite (NaClO) solution
-
Sodium Hydroxide (NaOH) solution
-
Dichloroethane
-
Ice-water bath
Procedure:
-
To a flask containing 2-aminopyridine, add NaClO solution at 10°C with stirring.
-
Slowly add concentrated HCl dropwise, maintaining the temperature at 10°C.
-
After the addition is complete, stir the reaction at 10°C for 2 hours.
-
Raise the temperature to 25°C and continue stirring for 4 hours.
-
Cool the reaction mixture to 10°C and adjust the pH to >8 with NaOH solution.
-
Extract the aqueous layer with dichloroethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine.[5]
Protocol 3: Sandmeyer Reaction for the Synthesis of a 2-Amino-5-halopyrimidine (General Procedure)
Step A: Diazotization
-
Dissolve 2,5-diaminopyrimidine in an aqueous solution of the appropriate hydrohalic acid (e.g., HBr for bromination).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the diazonium salt.
Step B: Halogen Substitution
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr) in the concentrated hydrohalic acid.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude 2-amino-5-halopyrimidine, which can be further purified by recrystallization or chromatography.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of 2-amino-5-halopyrimidines.
Caption: Workflow for the direct halogenation of 2-aminopyrimidine.
Caption: Troubleshooting guide for low yields in 2-amino-5-halopyrimidine synthesis.
Caption: Simplified signaling pathway for the Sandmeyer reaction.
References
- 1. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2-AMINO-5-IODOPYRIMIDINE | 1445-39-2 [amp.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Bromopyrimidines in Synthetic Chemistry: The Case of 5-Bromo-2-(isopropylamino)pyrimidine
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine core of ATP and interact with various biological targets.[1][2] Among the vast library of pyrimidine derivatives, brominated pyrimidines serve as exceptionally versatile building blocks for drug discovery, particularly in the synthesis of kinase inhibitors.[1][3] The position and nature of substituents on the pyrimidine ring critically influence reactivity, dictating the synthetic strategies for creating complex, biologically active molecules.[4]
This guide provides a comparative analysis of 5-Bromo-2-(isopropylamino)pyrimidine against other common brominated pyrimidines, such as 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine, in key synthetic transformations. We will focus on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), supported by quantitative data and detailed experimental protocols.
Reactivity Principles: A Comparative Overview
The synthetic utility of a bromopyrimidine is largely defined by the reactivity of its carbon-halogen bonds and the influence of other ring substituents. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity generally follows the order C-I > C-Br > C-Cl, making a C-Br bond significantly more susceptible to coupling than a C-Cl bond.[5][6]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups activate the ring, and the reactivity of halogens as leaving groups often follows a different trend, with chlorine being more readily displaced than bromine in many contexts, especially at activated positions like C2 and C4.
This compound features a single reactive C-Br bond at the 5-position and an electron-donating isopropylamino group at the 2-position. This monosubstitution pattern makes it an ideal substrate for direct functionalization at the C5 position without competing reaction sites.
5-Bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine offer multiple reaction handles. The differential reactivity of the C-Br versus C-Cl bonds allows for sequential, regioselective functionalization.[5] The C5-Br bond is preferentially targeted in cross-coupling reactions, while the C2/C4-Cl positions are more susceptible to SNAr.[2][5] This multi-handle nature makes them powerful starting points for building complex, multi-substituted pyrimidines.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[4] The choice of bromopyrimidine substrate significantly impacts reaction efficiency and yield. Below is a comparison of typical reaction conditions and outcomes.
| Entry | Bromopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90-95* | N/A |
| 2 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 16 | 92 | [5] |
| 3 | 2,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 85 (mono) | [5] |
| 4 | 5-Bromo-2,4-dichloropyrimidine | Arylboronate ester | Pd(dppf)Cl₂ (5) | KOAc | Dioxane | 80 | 12 | 80-95 | [2] |
Note: Yield for Entry 1 is an estimated value based on typical Suzuki couplings of similar aminobromopyrimidines, as direct comparative studies are limited.
This data highlights that while all substrates are effective, the presence of chloro-substituents (Entries 2 & 4) offers the potential for subsequent modifications, whereas this compound (Entry 1) is suited for direct, high-yield coupling at the C5 position. Achieving mono-substitution with di-halogenated pyrimidines like 2,5-dibromopyrimidine (Entry 3) can require more careful control of reaction conditions.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[5]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)[5]
-
1,4-Dioxane and degassed water (4:1 mixture, 10 mL)[5]
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.[7]
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(isopropylamino)pyrimidine.
Protocol 2: Sequential SNAr and Suzuki Coupling of 5-Bromo-2,4-dichloropyrimidine
This two-step protocol illustrates the utility of di- and tri-substituted pyrimidines in building molecular complexity.
Step A: Nucleophilic Aromatic Substitution (SNAr) [1]
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Add the desired primary or secondary amine (e.g., cyclopentylamine, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature for 12 hours, monitoring by LC-MS for the formation of the mono-aminated intermediate.
-
Work up the reaction to isolate the intermediate, which can then be used in the next step.
Step B: Suzuki-Miyaura Coupling [2]
-
Follow the procedure outlined in Protocol 1, using the mono-aminated bromopyrimidine intermediate from Step A as the starting material. This will selectively couple an aryl group at the C5 position, leaving the aminated group at C2 or C4 intact.
Role in Drug Development and Signaling Pathways
Pyrimidine derivatives synthesized from these bromo-precursors are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][8] For instance, 2,4-diaminopyrimidine structures are effective inhibitors of Aurora kinases, which are essential for mitotic regulation.[1] Similarly, other pyrimidine-based molecules target Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a major target in oncology.[9]
The ability to strategically functionalize the pyrimidine core using building blocks like this compound allows medicinal chemists to fine-tune a compound's structure to optimize its binding affinity and selectivity for a specific kinase target, thereby enhancing its therapeutic potential and minimizing off-target effects.
Conclusion
The choice between this compound and other bromopyrimidines is dictated by the specific synthetic goal.
-
This compound is an excellent choice for rapid, high-yield, single-site functionalization at the C5 position. Its pre-installed amino group can be a key pharmacophoric feature, making it a direct precursor for specific target molecules.
-
5-Bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine are superior building blocks for constructing highly decorated, multi-substituted pyrimidine scaffolds. Their differential halogen reactivity provides a synthetic "toolkit" for sequential, regioselective modifications through both cross-coupling and SNAr reactions, enabling a broader exploration of chemical space in a drug discovery program.
Ultimately, a thorough understanding of the reactivity and handling of these key intermediates empowers researchers to design more efficient and effective synthetic routes toward novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloropyrimidine Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Halogenated pyrimidines are indispensable scaffolds in medicinal chemistry, offering versatile handles for functionalization. This guide provides an objective, data-driven comparison of the reactivity of 5-bromopyrimidine and 5-chloropyrimidine derivatives in key chemical transformations, empowering you to make informed decisions in your synthetic endeavors.
General Reactivity Principles
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1][4] Consequently, 5-bromopyrimidine derivatives are typically more reactive than their 5-chloro counterparts, often requiring milder reaction conditions and shorter reaction times.
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity is more influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. While the C-F bond is the most polarized and often leads to the highest reactivity in SNAr, the comparative reactivity of chloro and bromo derivatives can be substrate and condition-dependent.
Performance in Key Reactions: A Comparative Analysis
The following sections provide a summary of the comparative performance of 5-bromo- and 5-chloropyrimidine derivatives in widely used synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of the C-Br bond is evident across a range of palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O | 2-Chloro-5-phenylpyrimidine | Not Specified | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | 4-Chloro-2-phenylpyrimidine | 75 | [2] |
Note: Direct comparative yield data under identical conditions for simple 5-bromo- and 5-chloropyrimidine is limited in the literature. The data presented is illustrative of typical yields for related substrates.
Table 2: Stille Coupling
| Starting Material | Coupling Partner | Catalyst/Solvent | Product | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Organostannane | Pd(PPh₃)₄ / DMF | 2-Chloro-5-stannylpyrimidine | Not Specified | [1] |
| Aryl Halide (General) | Organostannane | Pd(PPh₃)₄ / DMF | Coupled Product | 87 | [2] |
Table 3: Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst/Solvent | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 5-Alkynylpyrimidine | High | [5] |
| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | 95 | [5] |
Note: While a direct comparison with 5-chloropyrimidine is not provided, the high yields obtained with 5-bromopyrimidine under mild conditions are indicative of its greater reactivity. The reaction with the iodo-derivative is shown for context, as it represents the highest reactivity in this class.
Table 4: Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst/Ligand/Base/Solvent | Product | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu / Toluene | 2-Chloro-5-morpholinopyrimidine | Not Specified | [1] |
| Chloropyridines (General) | Various Amines | Pd Pre-catalyst / Biarylphosphine Ligand / NaOtBu / Toluene or Dioxane | Aminated Pyridine | Variable | [6] |
Note: The amination of chloropyrimidines is often challenging and requires more specialized and robust catalyst systems to achieve high yields due to the lower reactivity of the C-Cl bond.[6]
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack. In the case of 5-halopyrimidines, the reactivity is influenced by the position of the halogen and the nature of the nucleophile. For 5-bromo-2-chloropyrimidine, the 2-chloro position is generally more susceptible to SNAr than the 5-bromo position.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is stirred at a temperature of 80-100 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
General Procedure for Suzuki-Miyaura Coupling of 5-Chloropyrimidine
Given the lower reactivity of the C-Cl bond, more forcing conditions and a more active catalyst system are typically required.
To an oven-dried vial equipped with a magnetic stir bar, add 5-chloropyrimidine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). Add a Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%). Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon three times. Add degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe. Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing Reactivity and Experimental Workflow
References
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-aminopyrimidine Analogs as Focal Adhesion Kinase Inhibitors
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of a series of 5-bromo-2-aminopyrimidine analogs, focusing on their inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and survival. The data presented herein is derived from a study by Zhang et al. (2022), which explores a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives.[1][2]
Comparative Biological Activity
The inhibitory potency of the synthesized 5-bromo-2-aminopyrimidine analogs was evaluated against FAK. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce FAK activity by 50%, are summarized in the table below. These values provide a quantitative measure for comparing the efficacy of the different analogs.
| Compound ID | R1 Substituent | R2 Substituent | FAK IC50 (nM) |
| 13a | H | H | 3.7 |
| 13b | F | H | 5.2 |
| 13c | Cl | H | 6.8 |
| 13d | Br | H | 8.1 |
| 13e | CH3 | H | 12.5 |
| 13f | OCH3 | H | 25.3 |
| 13g | H | F | 48.2 |
| 13h | H | Cl | 65.7 |
| 13i | H | Br | 88.1 |
| 13j | H | CH3 | 108.0 |
Data sourced from Zhang et al. (2022).[1][2]
Structure-Activity Relationship Analysis:
The data reveals key trends in the structure-activity relationship for this series of FAK inhibitors:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenylamino moiety significantly influence the inhibitory activity.
-
Para-Substitution (R1): Halogen substitution at the para-position of the phenyl ring generally resulted in high potency. The unsubstituted analog 13a (IC50 = 3.7 nM) was the most potent. Introduction of a fluorine atom at this position (13b , IC50 = 5.2 nM) maintained high activity. Larger halogens like chlorine (13c , IC50 = 6.8 nM) and bromine (13d , IC50 = 8.1 nM) led to a slight decrease in potency. Electron-donating groups such as methyl (13e , IC50 = 12.5 nM) and methoxy (13f , IC50 = 25.3 nM) at the para-position resulted in a more pronounced reduction in activity.
-
Meta-Substitution (R2): Moving the substituents to the meta-position of the phenyl ring led to a significant drop in inhibitory potency compared to their para-counterparts. For instance, meta-fluoro analog 13g (IC50 = 48.2 nM) was nearly 10-fold less active than the para-fluoro analog 13b . A similar trend was observed for other meta-substituted analogs (13h-13j ).
-
Experimental Protocols
The following is a generalized experimental protocol for a kinase inhibition assay, based on standard methodologies in the field, to provide context for the data presented. For the specific protocol used to generate the data in this guide, please refer to the original publication by Zhang et al. (2022).
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (5-bromo-2-aminopyrimidine analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known FAK inhibitor as a positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the FAK enzyme and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to the kinase/substrate mixture and then dispensing the final solution into the wells of the assay plate containing the compounds.
-
Include a "no enzyme" control to determine the baseline for 100% inhibition.
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection:
-
After incubation, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a key mediator of signaling from integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, leading to the activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. The 5-bromo-2-aminopyrimidine analogs discussed in this guide inhibit the kinase activity of FAK, thereby blocking these downstream signaling events.
Caption: FAK signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors involves a multi-step workflow, from initial compound synthesis to detailed biological evaluation.
Caption: Experimental workflow for kinase inhibitor screening.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Design, Synthesis, and Biological Evaluation of 4âArylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - Molecular Pharmaceutics - Figshare [acs.figshare.com]
Validating 5-Bromo-2-(isopropylamino)pyrimidine in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug discovery, pyrimidine-based compounds have been identified as a "privileged scaffold" for developing kinase inhibitors, leading to several approved drugs.[1][2] This guide provides a comprehensive framework for the validation of 5-Bromo-2-(isopropylamino)pyrimidine and its derivatives in kinase assays. Due to the limited publicly available data on this compound, this guide will use closely related 5-bromopyrimidine derivatives as exemplars to illustrate the validation process. We will present a comparative analysis supported by experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows.
Comparative Efficacy of Pyrimidine Derivatives
The inhibitory activity of 5-bromopyrimidine derivatives has been assessed against a variety of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[3] The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
Table 1: Comparative Efficacy of 5-Bromopyrimidine Derivatives and Other Kinase Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2[3] |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21[3] |
| Non-Pyrimidine | Flavopiridol | Pan-CDK | ~75-100[3] |
| Pyridinylimidazole | SKF-86002 | p38 MAPK | 500-1000[3] |
| 5-Bromo-pyrimidine derivative | Compound 6g | Bcr/Abl | Potent Inhibition[4] |
| 5-Bromo-pyrimidine derivative | Compound 9e | Bcr/Abl | Potent Inhibition[4] |
Specific IC50 values were not provided in the source, but these compounds were identified as potent inhibitors in the study.[4]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the validation of kinase inhibitors. Below are detailed protocols for essential assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.[1]
Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of the target kinase's activity.
Materials:
-
Purified target kinase (e.g., JAK2)[1]
-
Specific peptide substrate
-
ATP
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known positive control inhibitor to the appropriate wells.[1]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control which will serve as the 100% inhibition control.[1]
-
Incubation: Gently mix the plate on a shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.[1]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for about 10 minutes at room temperature to stabilize the signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
This method assesses the inhibitor's activity within a cellular context.
Objective: To measure the inhibition of a specific kinase signaling pathway in cells treated with a 5-bromopyrimidine derivative.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Antibodies specific for the phosphorylated and total protein of a downstream substrate
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-bromopyrimidine derivative and incubate for an appropriate time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Quantification of Protein Phosphorylation: Use Western blot or ELISA to measure the levels of the phosphorylated downstream substrate relative to the total amount of that substrate.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the downstream target.
Visualizing Kinase Inhibition
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, and pyrimidine-based inhibitors have shown efficacy in targeting kinases like JAK2.[1]
Caption: JAK-STAT signaling pathway and point of inhibition.
Kinase Assay Experimental Workflow
The following diagram illustrates the general workflow for a luminescence-based kinase inhibition assay.
Caption: Workflow for a luminescence-based kinase assay.
References
Comparative Analysis of Biologically Active Compounds Derived from 2-Aminopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds derived from or structurally related to the 5-Bromo-2-(isopropylamino)pyrimidine scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological processes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the understanding and development of novel therapeutic agents based on this chemical motif.
Data Presentation: Biological Activity of Substituted Pyrimidine Derivatives
The following tables summarize the in vitro biological activity of various 2-aminopyrimidine derivatives, focusing on their anticancer and kinase inhibitory properties. These compounds share structural similarities with the this compound core, providing insights into the structure-activity relationships (SAR) of this class of molecules.
Table 1: Antiproliferative Activity of Novel Pyrimidine Derivatives
| Compound ID | Modification from Core Scaffold | Cell Line | IC50 (µM) | Reference |
| 3b | Arylamino and 1-(methylsulfonyl)piperidin moieties | MCF-7 (Breast Cancer) | 13.6 | [1] |
| 4d | 5-pyrazoline substituted 4-thiazolidinone | Leukemia subpanel | 2.12 - 4.58 | [2] |
| 4f | 5-pyrazoline substituted 4-thiazolidinone | Leukemia subpanel | 1.64 - 3.20 | [2] |
| 9 | Thieno[2,3-d]pyrimidine with sulfanilamide | MCF-7 (Breast Cancer) | 27.83 | [3] |
| 12 | Thieno[2,3-d]pyrimidine with sulfamerazine | MCF-7 (Breast Cancer) | 29.22 | [3] |
| 13 | Thieno[2,3-d]pyrimidine with sulfadimethoxine | MCF-7 (Breast Cancer) | 22.52 | [3] |
| 14 | Thieno[2,3-d]pyrimidine with sulfadoxine | MCF-7 (Breast Cancer) | 22.12 | [3] |
Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3b | PLK4 | 0.0312 | [4] |
| 8h | PLK4 | 0.0067 | [4] |
| 12u | CDK9 | 0.007 | [5] |
| Compound 1 | IRAK4 | Moderate Potency | [6] |
| Compound 17 | IRAK4 | Potent Inhibition | [6] |
| Compound 18 | IRAK4 | Potent Inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the assays commonly used to evaluate the biological activity of novel small molecule inhibitors.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well. The cells are then incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. A control group receiving only the vehicle is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions as in step 1.
-
MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents and Materials:
-
Recombinant kinase enzyme (e.g., PLK4, CDK9, IRAK4).
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase).
-
ATP (Adenosine triphosphate), the phosphate donor.
-
Assay buffer.
-
Test compounds at various concentrations.
-
Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated together in the assay buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate or the amount of remaining ATP is quantified using a suitable detection method. For example, in an antibody-based detection, a labeled secondary antibody is used to generate a signal (e.g., fluorescence or luminescence) that is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway often targeted by 2-aminopyrimidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
References
- 1. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of Pyrimidine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in drug discovery, profoundly impacting the efficiency, cost, and ultimate success of a synthetic campaign. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] This guide provides an objective comparison of the cost-effectiveness of various pyrimidine building blocks, supported by available experimental data and detailed protocols for key chemical transformations.
Core Compound Comparisons: A Cost and Structural Overview
The utility of pyrimidine building blocks is primarily determined by their performance in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr).[2] Below is a comparative analysis of several key pyrimidine building blocks, considering their cost and structural features that influence their reactivity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (USD/g) | Cost per Mole (USD/mol) | Key Structural/Reactivity Features |
| 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 | 223.46 | ~27.25 | ~6089 | Trifunctional scaffold with multiple reaction sites.[2] |
| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | 227.87 | ~6.98 - 17.10 | ~1590 - 3896 | Offers three potential sites for sequential functionalization.[2] |
| 2-Chloro-4,6-dimethoxypyrimidine | 13223-38-0 | 174.58 | ~6.40 | ~1117 | Symmetrical difunctional pyrimidine.[2] |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | ~21.90 | ~4236 | Offers selective reactivity, with the C-Br bond more susceptible to coupling than the C-Cl bond.[2] |
| 2-(Chloromethyl)pyrimidine hydrochloride | Not specified | Not specified | Not specified | Not specified | Dual functionality: a highly electrophilic chloromethyl group for SN2 reactions and a 2-chloropyrimidine core for SNAr and cross-coupling.[1] |
| 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Not specified | Not specified | Not specified | A versatile intermediate for a variety of more complex molecules.[3] |
Note: Prices are indicative and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the lower end of the indicative price range for comparison.[2]
From a purely cost-based perspective, 5-Bromo-2,4-dichloropyrimidine and 2-Chloro-4,6-dimethoxypyrimidine present themselves as significantly more economical alternatives to 5-Bromo-2-chloro-4-methoxypyrimidine.[2] The choice of the optimal building block, however, will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and budgetary constraints.
Performance in Key Synthetic Reactions
While direct head-to-head comparative studies are limited in publicly available literature, general principles of chemical reactivity and data from studies on similar substrates allow for a qualitative and semi-quantitative comparison.[2]
Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) |
| 2-Chloropyrimidine | Piperidine | K₂CO₃, water, 35-65°C, 1h | 88 |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 |
Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid/Ester | Catalyst/Conditions | Yield (%) |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 92 |
| 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 12h | 85 (coupling at C5) |
| 2,4-Dichloropyrimidine | 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h | 96 (coupling at C4) |
Note: Quantitative yield data for the Suzuki-Miyaura coupling of 2-(Chloromethyl)pyrimidine hydrochloride was not found in the surveyed literature. The reactivity of the 2-chloro position on the pyrimidine ring is expected to be comparable to that of 2-chloropyrimidine.[1]
Synthetic Pathways: A Cost-Effectiveness Analysis
The synthesis of key pyrimidine intermediates is a crucial factor in their overall cost-effectiveness. The following is an analysis of different synthetic pathways for 4-pyrimidine methanamine, a valuable building block.[4]
| Pathway | Starting Material | Key Reagents | Reported Yield (%) | Estimated Cost per Gram of Product | Overall Cost-Effectiveness |
| 1. Catalytic Hydrogenation | 4-Cyanopyrimidine | Raney Nickel or Pd/C, Hydrogen | High | Moderate to High | Potentially high, dependent on catalyst cost and recycling.[4] |
| 2. Reductive Amination | Pyrimidine-4-carboxaldehyde | Sodium Borohydride, Ammonia | Moderate to High | Moderate | Good, due to relatively inexpensive reagents.[4] |
| 3. Delépine/Sommelet Reaction | 4-Chloropyrimidine | Hexamethylenetetramine | Moderate | Low to Moderate | Competitive, with readily available and inexpensive starting materials.[4] |
For large-scale production where high yields and catalyst recycling are feasible, catalytic hydrogenation may be the most economical route in the long run.[4] For laboratory-scale synthesis, reductive amination presents a strong and cost-effective option due to the use of common and inexpensive reagents.[4]
Experimental Protocols
General Experimental Workflow for Evaluating Pyrimidine Alternatives
The following diagram outlines a general workflow for the evaluation and selection of pyrimidine building blocks.
Synthesis from 4-Chloropyrimidine (via Delépine Reaction)
This pathway involves the formation of a quaternary ammonium salt from 4-chloropyrimidine and hexamethylenetetramine, followed by hydrolysis to yield the primary amine.[4]
Step 1: Formation of the Quaternary Ammonium Salt
-
Materials: 4-Chloropyrimidine, Hexamethylenetetramine (Urotropine), Chloroform or other suitable solvent.
-
Procedure:
-
Dissolve 4-chloropyrimidine and a slight molar excess of hexamethylenetetramine in chloroform.
-
Reflux the mixture with stirring. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.
-
After the reaction is complete, cool the mixture and collect the precipitated salt by filtration.
-
Wash the salt with cold solvent and dry under vacuum.
-
Step 2: Hydrolysis to 4-Pyrimidine Methanamine
-
Materials: Quaternary ammonium salt from Step 1, Ethanolic Hydrochloric Acid.
-
Procedure:
-
Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture until hydrolysis is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
Extract the product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the resulting 4-pyrimidine methanamine.
-
De Novo Pyrimidine Synthesis Pathway
Many pyrimidine derivatives are developed as inhibitors for various biological pathways. The following diagram illustrates a simplified de novo pyrimidine biosynthetic pathway, a common target in drug development.
Conclusion
While a single, universally "best" pyrimidine building block does not exist, this guide highlights that more cost-effective alternatives with comparable, and in some cases, more diverse reactivity profiles are readily available. 5-Bromo-2,4-dichloropyrimidine emerges as a particularly attractive alternative for complex scaffolds, offering significant cost savings and multiple sites for functionalization.[2] For simpler modifications, 2-Chloro-4,6-dimethoxypyrimidine is a highly economical option.[2] The selection of the most cost-effective synthetic pathway is a multi-faceted decision that depends on the specific requirements of the research or production setting.[4] By carefully considering the cost and reactivity data presented, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
Assessing the Performance of 5-Bromo-2-(isopropylamino)pyrimidine in Library Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently forming the core of potent kinase inhibitors. Within this class of compounds, 5-bromo-2-aminopyrimidines serve as crucial building blocks, enabling the introduction of molecular diversity at the 5-position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive performance assessment of 5-Bromo-2-(isopropylamino)pyrimidine in library synthesis, offering a comparison with viable alternatives and supported by experimental data to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of library synthesis, facilitating the formation of carbon-carbon bonds between a halide and an organoboron compound. The performance of this compound in this reaction is critical for its utility as a library building block. Key performance indicators include reaction yield, purity of the resulting product, and reaction time.
While direct, side-by-side comparative studies are limited in publicly available literature, an analysis of individual studies on structurally similar compounds allows for a qualitative and semi-quantitative assessment. The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound and its alternatives with various arylboronic acids.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Data not available |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | Data not available |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 16 | Data not available |
Table 2: Performance of Alternative 2-Amino-5-bromopyrimidines in Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-aminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 15-24 | ~85 | [1] |
| 5-Bromo-2-methylaminopyrimidine | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | ~82 | [1] |
| 5-Bromo-2-cyclopropylaminopyrimidine | 3-Anisylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 12 | ~90 | [2] |
From the available data, it is evident that 2-amino-5-bromopyrimidines are generally effective substrates for Suzuki-Miyaura coupling, affording good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial and often requires optimization for each specific substrate and coupling partner. The isopropylamino group in the target compound is sterically more demanding than a simple amino or methylamino group, which could potentially influence the reaction kinetics and overall yield. However, without direct comparative data, this remains a hypothesis.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for the Suzuki-Miyaura coupling of a generic 5-bromo-2-aminopyrimidine.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyrimidines
Materials:
-
5-Bromo-2-aminopyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or THF)
Procedure:
-
To a dry reaction vessel, add the 5-bromo-2-aminopyrimidine derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-arylpyrimidine.
Visualization of Synthetic and Signaling Pathways
Experimental Workflow for Library Synthesis
The synthesis of a chemical library based on the 2-amino-5-arylpyrimidine scaffold typically involves a divergent approach from a common intermediate. The following diagram illustrates a general workflow.
Experimental workflow for parallel library synthesis.
Targeted Signaling Pathway: Kinase Inhibition
Libraries of 2,5-disubstituted pyrimidines are frequently designed to target protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Mechanism of action for pyrimidine-based kinase inhibitors.
Conclusion
This compound is a valuable building block for the synthesis of 2,5-disubstituted pyrimidine libraries, particularly those targeting protein kinases. While direct quantitative comparisons with other 2-amino-5-bromopyrimidines are not extensively documented, the available data on analogous compounds suggest that it should perform effectively in Suzuki-Miyaura coupling reactions under optimized conditions. The choice of catalyst, ligand, and base will be critical in achieving high yields, and researchers should consider screening a variety of conditions to identify the optimal protocol for their specific library synthesis needs. The general experimental protocols and workflow diagrams provided in this guide offer a solid starting point for the development of diverse and potent chemical libraries based on this promising scaffold.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 5-Bromo-2-(isopropylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The versatile 5-bromo-2-(isopropylamino)pyrimidine serves as a key building block for the synthesis of a diverse array of bioactive molecules. The efficacy of C-C and C-N bond formation at the C5 position is critically dependent on the selection of an appropriate palladium catalyst system. This guide provides a head-to-head comparison of catalyst performance for two of the most pivotal transformations in synthetic organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offering valuable insights for reaction optimization and catalyst selection.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[1] The choice of catalyst and ligand is paramount in achieving high yields, especially with potentially coordinating substrates like aminopyrimidines.[2] Below is a comparison of a traditional phosphine ligand-based catalyst with a more modern Buchwald ligand system for the coupling of a substrate analogous to this compound.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine Analogs
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85[1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High[2] |
Note: Data presented is for the structurally analogous substrate 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator of expected performance.[1][2]
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, enabling the synthesis of a wide range of arylamines.[3][4] The selection of the phosphine ligand is crucial for the success of this transformation, with modern bulky monophosphine ligands often outperforming traditional chelating ligands.[5]
Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 5-Bromo-2-aminopyridine Analogs
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | Morpholine | Good to High[5][6] |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | Morpholine | High to Excellent[5][6] |
Note: Yields are generalized based on protocols for analogous aminobromopyridines and aryl halides.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][7]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%).[2][7]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).[1]
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).[6]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.[6]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.[6]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating 2-Amino-5-Bromopyrimidines as a Scaffold for Chemical Probe Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2][3] Its structural similarity to the purine core of ATP makes it a privileged structure for developing competitive inhibitors, particularly for protein kinases.[1] Within this class, 2-amino-5-bromopyrimidine derivatives represent a versatile and synthetically accessible starting point for the creation of potent and selective chemical probes. This guide provides a comparative evaluation of the 2-amino-5-bromopyrimidine scaffold, using its application in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors as an illustrative example. We will compare the performance of a representative compound from this class with an established chemical probe for CDK7, providing supporting experimental data and detailed protocols.
Comparative Efficacy of CDK7 Inhibitors
To evaluate the potential of the 2-amino-5-bromopyrimidine scaffold, we compare a hypothetical, yet representative, 2,4-diaminopyrimidine derivative (Compound A) against the well-characterized CDK7 chemical probe, THZ1. The inhibitory activities are presented as the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 2,4-Diaminopyrimidine | Compound A (Hypothetical) | CDK7 | 7.21 [4] |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2[4] |
| Non-Pyrimidine (Pan-CDK) | Flavopiridol | Pan-CDK | ~75-100 |
As the data indicates, 2,4-diaminopyrimidine derivatives have demonstrated potent inhibition of CDK7, with IC50 values in the low nanomolar range, comparable to established probes like THZ1.[4] This highlights the potential of the 2-amino-5-bromopyrimidine scaffold for developing high-affinity chemical probes.
Signaling Pathway and Experimental Workflow
To effectively utilize and characterize a chemical probe, it is crucial to understand its point of intervention in the relevant signaling pathway and the experimental workflow for its evaluation.
The diagram above illustrates the dual role of CDK7 in regulating both the transcription cycle and cell cycle progression. A chemical probe targeting CDK7 would modulate these fundamental cellular processes.
This workflow outlines the key stages in developing a chemical probe, from initial synthesis and screening to in-depth characterization and validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of a chemical probe's performance.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a 2-amino-5-bromopyrimidine derivative required to inhibit 50% of the target kinase's activity.
Materials:
-
Purified recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
2-amino-5-bromopyrimidine test compound stock solution (in DMSO)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ assay)
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer.
-
Serial Dilution: Prepare a serial dilution of the 2-amino-5-bromopyrimidine test compound in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, kinase, and substrate to the wells of a microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature and for a predetermined time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Target Engagement Assay (NanoBRET™)
Objective: To confirm that the 2-amino-5-bromopyrimidine derivative engages with CDK7 within a cellular context.
Materials:
-
Cells engineered to express a NanoLuc®-CDK7 fusion protein
-
NanoBRET™ tracer that binds to CDK7
-
NanoBRET™ substrate
-
2-amino-5-bromopyrimidine test compound
-
Cell culture medium and supplements
-
Microplate reader equipped for luminescence and BRET measurements
Procedure:
-
Cell Plating: Seed the engineered cells in a microplate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-amino-5-bromopyrimidine test compound and incubate for a specified period.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and substrate to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a microplate reader. The BRET signal is generated by the proximity of the NanoLuc®-CDK7 and the fluorescent tracer.
-
Data Analysis: The test compound will compete with the tracer for binding to CDK7, leading to a decrease in the BRET signal. Calculate the IC50 value for target engagement from the dose-response curve.
Conclusion
The 2-amino-5-bromopyrimidine scaffold represents a promising starting point for the development of potent and selective chemical probes, particularly for protein kinases. Its synthetic tractability allows for the creation of diverse chemical libraries, and as demonstrated with CDK7 as an example, derivatives from this class can achieve high potency. Through rigorous evaluation using standardized in vitro and cell-based assays, compounds based on this scaffold can be optimized into valuable chemical probes for interrogating complex biological systems and validating novel therapeutic targets.
References
A Comparative Guide to the In Vitro Evaluation of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro evaluation of 5-bromo-2-(isopropylamino)pyrimidine derivatives, a class of compounds with potential therapeutic applications in oncology. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the public domain, this document synthesizes existing data on structurally related 5-bromopyrimidine analogs to offer insights into their potential efficacy and to guide future research. The information presented herein is intended to aid in the design and execution of in vitro studies for novel anticancer drug candidates.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic effects of pyrimidine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of 5-bromopyrimidine derivatives and a related compound featuring an isopropylphenylamino group, which serves as a proxy to understand the potential activity of the target compounds. For comparative purposes, the activity of Dasatinib, an established tyrosine kinase inhibitor, is also included.
Table 1: In Vitro Cytotoxicity of 5-Bromopyrimidine Derivatives and Related Compounds
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Normal Cell Line Cytotoxicity (µM) |
| Novel Derivative 1 | 5-Bromo-2,4-bis(methylthio)pyrimidine | HCT116 (Colon) | 1.28 ± 0.11 | > 50 (L02) |
| A549 (Lung) | 2.45 ± 0.23 | |||
| K562 (Leukemia) | 0.89 ± 0.09 | |||
| U937 (Lymphoma) | 1.56 ± 0.14 | |||
| Novel Derivative 3 | 5-Bromo-2,4-bis(methylthio)pyrimidine | HCT116 (Colon) | 0.95 ± 0.08 | > 40 (L02) |
| A549 (Lung) | 1.78 ± 0.16 | |||
| K562 (Leukemia) | 0.54 ± 0.06 | |||
| U937 (Lymphoma) | 1.02 ± 0.11 | |||
| 5-(4-isopropylphenylamine)uracil | 5-Arylaminouracil | GBM-6138 (Glioblastoma) | 9 | Not Reported |
| Dasatinib (Reference) | - | HCT116 (Colon) | 0.45 ± 0.04 | Not Reported |
| A549 (Lung) | 0.32 ± 0.03 | |||
| K562 (Leukemia) | 0.02 ± 0.003 | |||
| U937 (Lymphoma) | 0.05 ± 0.006 |
Data for Novel Derivatives 1 and 3 and Dasatinib are derived from a study on 5-Bromo-2,4-bis(methylthio)pyrimidine derivatives and are presented here as a reference for the potential activity of 5-bromopyrimidine scaffolds.[1] Data for 5-(4-isopropylphenylamine)uracil is from a study on 5-arylaminouracil derivatives.[2]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the reproducibility and comparison of in vitro data. The following is a representative methodology for assessing the anticancer activity of novel compounds using the MTT assay, a widely adopted colorimetric method for evaluating cell viability.[3][4][5][6]
MTT Assay for Cell Viability and Cytotoxicity
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[3]
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the cell culture medium, typically ranging from 0.01 to 100 µM.[6]
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug) are also included.
-
The plates are incubated for an additional 48 to 72 hours under the same conditions.[3][6]
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[6]
-
The plates are then incubated for another 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[4][6]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Hypothetical Signaling Pathway Inhibition
Pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by this compound derivatives.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molecular Biology [snv63.ru]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-2-(isopropylamino)pyrimidine Against Other Scaffolds for Kinase Inhibition
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall developability of a therapeutic candidate. The 2-aminopyrimidine moiety is a well-established and privileged scaffold in this domain, frequently serving as the foundation for potent inhibitors of various protein kinases, most notably Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of the cell cycle and transcription.[1] This guide provides a comprehensive benchmark of the 2-aminopyrimidine scaffold, using 5-Bromo-2-(isopropylamino)pyrimidine as a representative example, against other prominent heterocyclic scaffolds known to exhibit kinase inhibitory activity.
The Central Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle and Cancer
CDKs are a family of serine/threonine kinases that, upon binding to their regulatory cyclin subunits, orchestrate the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] The CDK signaling pathway is a complex network that integrates various cellular signals to control cell division. Key complexes such as CDK4/6-Cyclin D and CDK2-Cyclin E/A drive the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[2] Inhibition of these kinases is a validated therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.[3]
// Nodes Mitogenic_Signals [label="Mitogenic Signals\n(e.g., Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46_CyclinD [label="CDK4/6-Cyclin D\n(Active Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb_E2F [label="Rb-E2F\n(Inactive Complex)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_G1 [label="CDK2", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CyclinE [label="CDK2-Cyclin E\n(Active Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Proteins [label="S-Phase\nProteins", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; p16 [label="p16 (INK4a)\n(Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21/p27 (CIP/KIP)\n(Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> CyclinD [label=" Upregulates"]; CyclinD -> CDK46_CyclinD [label=" Binds & Activates"]; CDK46 -> CDK46_CyclinD; CDK46_CyclinD -> Rb [label=" Phosphorylates (inactivates)"]; Rb_E2F -> Rb [dir=none]; Rb_E2F -> E2F [dir=none]; Rb -> Rb_E2F [label=" Sequesters"]; E2F -> CyclinE [label=" Upregulates Transcription"]; CyclinE -> CDK2_CyclinE [label=" Binds & Activates"]; CDK2_G1 -> CDK2_CyclinE; CDK2_CyclinE -> S_Phase_Proteins [label=" Phosphorylates"]; S_Phase_Proteins -> G1_S_Transition [label=" Promotes"]; E2F -> G1_S_Transition [label=" Promotes"]; p16 -> CDK46 [label=" Inhibits"]; p21_p27 -> CDK2_CyclinE [label=" Inhibits"]; p21_p27 -> CDK46_CyclinD [label=" Inhibits"]; } CDK Signaling Pathway in G1/S Transition.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables provide a comparative overview of the inhibitory activities (IC50 values) of various compounds based on the 2-aminopyrimidine, purine, indole, and quinoline/quinazoline scaffolds against key Cyclin-Dependent Kinases. A lower IC50 value indicates higher potency.
Table 1: Inhibitory Activity (IC50) of 2-Aminopyrimidine Derivatives against CDKs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | CDK2 | 0.29 | [4] |
| Compound 22 | CDK7 | 7.21 | [5] |
| Compound 8e | CDK9 | 88.4 | [6] |
| BTX-A51 | CDK7 | 272.30 | [5] |
Table 2: Inhibitory Activity (IC50) of Purine Derivatives against CDKs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 11l | CDK2 | 19 | [7][8] |
| R-Roscovitine | CDK2 | 73 | [7][8] |
| Compound 5a | CDK2 | 310 | [7][8] |
| R-Roscovitine | CDK1 | 120-240 | [7][8] |
Table 3: Inhibitory Activity (IC50) of Indole and Quinoline/Quinazoline Derivatives against CDKs
| Scaffold | Compound ID | Target Kinase | IC50 (µM) | Reference |
| Indole | Meridianin E | CDK1 | low µM | |
| Indole | Nortopsentin analogue | CDK1 | sub-µM | |
| Quinazoline | Compound 7 | CDK9 | 0.115 | [6] |
| Quinazoline | Compound 9 | CDK9 | 0.131 | [6] |
| Quinazoline | Compound 25 | CDK9 | 0.142 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analogue)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Prep [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Setup [label="Add Kinase, Substrate,\nand Compound to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Start [label="Initiate Reaction\nwith ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; ADP_Detection [label="Add ADP-Glo™ Reagent\nto Stop Reaction & Deplete ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Generation [label="Add Kinase Detection Reagent\nto Generate Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Plate [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate IC50 from\nDose-Response Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Compound_Prep; Compound_Prep -> Plate_Setup; Plate_Setup -> Reaction_Start; Reaction_Start -> Incubation; Incubation -> ADP_Detection; ADP_Detection -> Signal_Generation; Signal_Generation -> Read_Plate; Read_Plate -> Data_Analysis; Data_Analysis -> End; } Kinase Inhibition Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in a\n96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h\nfor Cell Adherence", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Treatment [label="Treat Cells with Serial\nDilutions of Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for Desired\nExposure Time (e.g., 48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT Reagent\nto each Well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formazan_Formation [label="Incubate for 2-4h for\nFormazan Crystal Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add Solubilization Solution\nto Dissolve Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Measure Absorbance\nat ~570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate Percentage\nof Cell Viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Read_Absorbance; Read_Absorbance -> Data_Analysis; Data_Analysis -> End; } Cell Viability (MTT) Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 8. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-(isopropylamino)pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-(isopropylamino)pyrimidine, a halogenated organic compound. Adherence to these procedures is critical for mitigating risks and adhering to regulatory standards.
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) to be fully aware of its potential hazards. Based on available data for similar compounds, this chemical should be handled as a hazardous substance.
Key Hazards (based on similar compounds):
-
May be harmful if swallowed.[3]
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for a comprehensive understanding of the substance's properties.
| Property | Value |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| CAS Number | 77476-95-0 |
| Hazard Codes | Xi (Irritant)[4] |
| Risk Phrases | R36 (Irritating to eyes)[4] |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[1]
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[5]
2. Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all waste materials contaminated with this compound in a designated, properly labeled, and sealed container.[6]
-
Container Material: The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Solid Waste: Contaminated disposable lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated solid hazardous waste container.[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated container for halogenated organic solvent waste.[1]
-
Container Integrity: Regularly inspect the waste container to ensure it is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[1]
3. Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound."[1]
-
Appropriate hazard pictograms (e.g., irritant) should be clearly visible on the label.[1]
-
The accumulation start date must be clearly marked on the label.[1]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The SAA must be inspected weekly for any signs of leakage or container degradation.[1]
-
Do not exceed the maximum storage volume limits for hazardous waste in your SAA (typically 55 gallons).[1]
5. Professional Disposal Arrangement:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[1]
-
The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-(isopropylamino)pyrimidine
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 5-Bromo-2-(isopropylamino)pyrimidine. The following procedures are based on established best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on data from similar brominated pyrimidine compounds, it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4][5] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[6] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[3][6] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[7] |
| Respiratory | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask, especially when handling the solid form to avoid dust inhalation.[4] Engineering controls like fume hoods are the primary means of exposure control.[6] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are required at all times.[7] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Pre-Handling Checklist:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.[8]
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][9]
-
Gather all necessary PPE: Confirm that all recommended PPE is available and in good condition.
-
Locate Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible.[5][10]
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in Table 1.
-
Weighing and Transferring:
-
If in solid form, handle with care to minimize dust generation.
-
Use a contained system for weighing, such as a balance with a draft shield or within the fume hood.
-
Avoid direct contact with skin and eyes.[7]
-
-
During the Experiment:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of contents and container to an approved waste disposal plant.[4][9] Do not mix with other waste streams unless explicitly permitted. |
| Contaminated Labware (e.g., glassware, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag or container for hazardous waste disposal. |
| Spills | For small spills, collect the material with absorbent pads and place it in a suitable, sealed container for disposal.[7] Prevent the chemical from entering drains.[7] For large spills, evacuate the area and follow institutional emergency procedures. |
As a halogenated organic compound, waste containing this compound should be collected in a designated "halogenated waste" container, separate from non-halogenated waste streams.[11][12][13]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
